TC-G 24
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-9-2-5-11(8-13(9)16)17-15-19-18-14(23-15)10-3-6-12(7-4-10)20(21)22/h2-8H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNWQGNEJYDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TC-G 24: A Deep Dive into its Mechanism of Action as a Potent GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-G 24 is a potent and selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes.[1][2][3] This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and key experimental data. By binding to the ATP-binding site of GSK-3β, this compound effectively modulates critical signaling pathways, most notably the Wnt/β-catenin cascade, and demonstrates significant physiological effects, including the ability to cross the blood-brain barrier and influence glycogen metabolism.[1][3] This document provides a comprehensive resource for researchers exploring the therapeutic potential of GSK-3β inhibition in various disease models, including type 2 diabetes, neurodegenerative disorders, and stroke.[1]
Core Mechanism of Action: Selective Inhibition of GSK-3β
The primary mechanism of action of this compound is its potent and selective inhibition of the Glycogen Synthase Kinase-3β (GSK-3β) enzyme.[1][2] this compound achieves this by directly competing with ATP for its binding site on the kinase.[1] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the serine or threonine residues of GSK-3β's downstream protein substrates.
Quantitative Potency and Selectivity
This compound exhibits a high degree of potency against GSK-3β, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity has been demonstrated against other kinases, such as Cyclin-Dependent Kinase 2 (CDK2).
| Parameter | Value | Target | Reference |
| IC50 | 17.1 nM | GSK-3β | [1] |
| Inhibition | 22% at 10 µM | CDK2 | [2] |
Impact on Key Signaling Pathways
The inhibition of GSK-3β by this compound has profound effects on several crucial intracellular signaling pathways. The most well-characterized of these is the canonical Wnt/β-catenin signaling pathway.
The Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low.
The inhibitory action of this compound on GSK-3β mimics the effect of Wnt ligand binding. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to initiate the expression of Wnt target genes involved in cell proliferation, differentiation, and fate.
References
The Discovery and Profile of TC-G 24: A Potent and Brain-Permeable GSK-3β Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with the pathophysiology of numerous diseases, including type 2 diabetes, Alzheimer's disease, and stroke.[1] This has rendered GSK-3β a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of TC-G 24, a potent and selective GSK-3β inhibitor. This compound, a 2-anilino-5-phenyl-1,3,4-oxadiazole derivative, was identified through a sophisticated multistage virtual screening strategy.[1] It exhibits nanomolar inhibitory potency against GSK-3β and demonstrates significant in vivo efficacy and the crucial ability to penetrate the blood-brain barrier.[1][2] This document details the quantitative pharmacological data, experimental methodologies, and key signaling pathways associated with this compound, serving as a vital resource for researchers in the field of kinase inhibitor discovery and development.
Introduction to GSK-3β
Glycogen Synthase Kinase-3 (GSK-3) exists as two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology within their kinase domains.[2] GSK-3β is a key regulator in a vast array of signaling pathways, including the insulin (B600854) and Wnt/β-catenin pathways, and is involved in processes such as glycogen metabolism, cell proliferation, and apoptosis.[2] Unlike many kinases that are activated by specific stimuli, GSK-3β is constitutively active in resting cells and is primarily regulated through inhibitory phosphorylation at Serine 9.[3] Its broad substrate portfolio and involvement in numerous critical cellular functions have made it an attractive, albeit challenging, therapeutic target.
Discovery and History of this compound
The discovery of this compound (also referred to as compound 24) was first reported in 2010 by Khanfar et al. in the Journal of Medicinal Chemistry.[1] The research team employed a multistage virtual screening approach to identify novel GSK-3β inhibitors from in-house and commercial databases.[1] This strategy was designed to address the significant flexibility of the GSK-3β active site, a known challenge in structure-based drug design.[1] The process involved a combination of ligand-based and structure-based virtual screening techniques to identify compounds with novel scaffolds.[1] From this comprehensive screening, a 2-anilino-5-phenyl-1,3,4-oxadiazole derivative, this compound, emerged as a highly potent and selective hit.[1]
References
- 1. Discovery of novel GSK-3β inhibitors with potent in vitro and in vivo activities and excellent brain permeability using combined ligand- and structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ahajournals.org [ahajournals.org]
In Vitro Biological Activity of TC-G 24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 24 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes. Dysregulation of GSK-3β activity is associated with the pathophysiology of numerous diseases, including type 2 diabetes, Alzheimer's disease, and certain cancers. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including its inhibitory potency, selectivity, and effects on key signaling pathways. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.
Core Efficacy and Potency
This compound demonstrates high potency in the inhibition of GSK-3β. The primary mechanism of action is through binding to the ATP-binding site of the enzyme.
Quantitative Data Summary
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 17.1 nM | GSK-3β | Kinase Assay | [1] |
Kinase Selectivity Profile
Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects. While a comprehensive panel screening is not publicly available, initial studies have assessed the selectivity of this compound against at least one other kinase.
Quantitative Data Summary
| Kinase | Concentration of this compound | Percent Inhibition | Reference |
| CDK2 | 10 µM | 22% |
Cellular Activity
This compound has been shown to modulate cellular pathways downstream of GSK-3β in various in vitro models.
Quantitative Data Summary
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HEK293T | 1 µM | 4 hours | Blocks FBW7α-mediated degradation of TPP1 | [1] |
Signaling Pathways Modulated by this compound
As a GSK-3β inhibitor, this compound is known to impact two major signaling cascades: the Wnt/β-catenin pathway and the PI3K/Akt/GSK3β pathway.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β by this compound is expected to stabilize β-catenin, allowing its translocation to the nucleus and subsequent activation of Wnt target genes.
PI3K/Akt/GSK3β Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3β. By directly inhibiting GSK-3β, this compound can mimic the downstream effects of Akt activation on GSK-3β substrates.
Experimental Protocols
In Vitro GSK-3β Kinase Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the GSK-3β enzyme, the substrate peptide, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-GSK-3β (Ser9) (Generic Protocol)
This protocol can be used to assess the effect of this compound on the phosphorylation status of GSK-3β in cell lysates.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total GSK-3β.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining (Generic Protocol)
This assay can be used to determine if this compound induces apoptosis in a cell line of interest.
Materials:
-
Cell culture reagents
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or DMSO for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Conclusion
This compound is a valuable research tool for investigating the roles of GSK-3β in various biological processes. Its high potency and selectivity make it a suitable candidate for in vitro studies aimed at understanding the therapeutic potential of GSK-3β inhibition. The data and protocols provided in this guide serve as a starting point for researchers to design and execute experiments utilizing this compound. Further characterization, including comprehensive kinase profiling and testing in a wider range of cell-based assays, will continue to elucidate the full spectrum of its biological activity.
References
TC-G 24: A Technical Guide to a Potent and Selective GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-G 24 is a potent and selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes a detailed summary of its in vitro and in vivo activities, known pharmacokinetic properties, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of GSK-3β inhibition.
Chemical Structure and Properties
This compound, with the IUPAC name N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, is a synthetic compound with a well-defined chemical structure. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine |
| Molecular Formula | C₁₅H₁₁ClN₄O₃[1][2] |
| Molecular Weight | 330.73 g/mol [1][2] |
| CAS Number | 1257256-44-2[1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Pharmacological Profile
Mechanism of Action
This compound is a highly potent inhibitor of GSK-3β.[1] It exerts its inhibitory effect by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream substrates.[1]
In Vitro Activity
The in vitro inhibitory activity of this compound against GSK-3β has been well-characterized. The key quantitative data are presented in the table below.
| Parameter | Value |
| IC₅₀ (GSK-3β) | 17.1 nM[1] |
Kinase Selectivity
While being a potent GSK-3β inhibitor, this compound has been assessed for its selectivity against other kinases. This is crucial for understanding its potential off-target effects.
| Kinase | % Inhibition at 10 µM |
| CDK2 | 22% |
In Vivo Activity and Pharmacokinetics
In vivo studies have demonstrated the biological activity and brain permeability of this compound.
| Parameter | Species | Dose | Route | Observation |
| Liver Glycogen Content | Mouse | 1, 5, 15 mg/kg | i.p. | Significantly increased in a dose-dependent manner.[1] |
| Brain Concentration | Mouse | 1 mg/kg | i.p. | 38 ± 6 ng/g |
| 5 mg/kg | 113 ± 54 ng/g | |||
| 15 mg/kg | 286 ± 58 ng/g |
Detailed pharmacokinetic parameters such as half-life, clearance, and bioavailability are not extensively reported in the available literature.
Key Signaling Pathways
GSK-3β is a critical regulator in multiple signaling pathways. By inhibiting GSK-3β, this compound can modulate these pathways, which are often dysregulated in various diseases.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by this compound prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Insulin (B600854) Signaling Pathway
In the insulin signaling cascade, the activation of Akt (Protein Kinase B) leads to the phosphorylation and inactivation of GSK-3β. This inactivation allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis. By directly inhibiting GSK-3β, this compound mimics the effect of insulin signaling on glycogen metabolism.
Caption: Insulin signaling pathway and the role of this compound.
Experimental Protocols
In Vitro GSK-3β Kinase Assay
This protocol is adapted from the methods described in Khanfar MA, et al. J Med Chem. 2010.
Objective: To determine the in vitro inhibitory activity of this compound against human recombinant GSK-3β.
Materials:
-
Human recombinant GSK-3β enzyme
-
GSK-3β substrate (e.g., a phosphopeptide)
-
ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound solution.
-
Add the GSK-3β enzyme to each well containing the test compound and incubate for a specified period (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the ADP-Glo™ reagent to deplete the remaining ATP.
-
Add the kinase detection reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro GSK-3β kinase assay.
In Vivo Measurement of Liver Glycogen Content
This is a general protocol for the determination of liver glycogen content.
Objective: To measure the effect of this compound on liver glycogen stores in mice.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
30% KOH solution
-
Anthrone (B1665570) reagent (0.2% in concentrated sulfuric acid)
-
Glycogen standard
-
Spectrophotometer
Procedure:
-
Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection at the desired doses.
-
After a specified time, euthanize the mice and quickly excise the liver.
-
Freeze the liver samples immediately in liquid nitrogen and store at -80°C until analysis.
-
Weigh a portion of the frozen liver tissue (approximately 100 mg).
-
Place the tissue in a tube with 30% KOH and heat at 100°C for 30 minutes to digest the tissue.
-
Cool the samples and precipitate the glycogen by adding 95% ethanol and incubating at -20°C overnight.
-
Centrifuge the samples to pellet the glycogen and discard the supernatant.
-
Wash the glycogen pellet with 70% ethanol and re-centrifuge.
-
Dissolve the pellet in a known volume of distilled water.
-
To a portion of the dissolved glycogen solution, add ice-cold anthrone reagent.
-
Heat the mixture at 100°C for 10 minutes to allow for color development.
-
Cool the samples and measure the absorbance at 620 nm using a spectrophotometer.
-
Determine the glycogen concentration by comparing the absorbance to a standard curve generated with known concentrations of glycogen.
-
Express the results as mg of glycogen per gram of liver tissue.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GSK-3β. Its high potency, selectivity, and brain permeability make it a promising lead compound for the development of therapeutics for a range of disorders, including neurodegenerative diseases, metabolic disorders, and cancer. This technical guide provides a foundational understanding of this compound, and it is anticipated that further research will continue to elucidate its full therapeutic potential.
Disclaimer: this compound is for research use only and is not for human consumption. The information provided in this document is for technical guidance and informational purposes only. Researchers should always refer to the primary literature and their own experimental validation.
References
In Vivo Effects of TC-G 24 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 24, chemically identified as N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) with an IC50 of 17.1 nM.[1] GSK-3β is a critical serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to the pathophysiology of several diseases, including type 2 diabetes, Alzheimer's disease, stroke, and certain cancers.[1][2] this compound has demonstrated the ability to cross the blood-brain barrier, making it a compound of significant interest for neurological disorders.[1] This document provides a comprehensive overview of the reported in vivo effects of this compound administration, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
In Vivo Effects on Glycogen Metabolism
The primary reported in vivo studies on this compound have focused on its role in glycogen metabolism, a direct consequence of its GSK-3β inhibitory activity. GSK-3β phosphorylates and inactivates glycogen synthase; therefore, its inhibition by this compound is expected to increase glycogen synthesis and storage.
Quantitative Data
The following tables summarize the quantitative data from in vivo studies assessing the effect of this compound on liver glycogen content and its brain penetration in a murine model.[1]
Table 1: Effect of this compound on Liver Glycogen Content
| Dosage (mg/kg, i.p.) | Outcome |
| 1, 5, and 15 | Significantly raised liver glycogen content in a dose-dependent manner. |
| Single doses up to 15 | No obvious toxicity observed. |
Table 2: Brain Penetration of this compound
| Dosage (mg/kg, i.p.) | Brain Tissue Concentration (ng/g) | Key Observation |
| 1 | 38 ± 6 | Brain concentrations were higher than plasma concentrations. |
| 5 | 113 ± 54 | Brain concentrations were higher than plasma concentrations. |
| 15 | 286 ± 58 | Brain concentrations were higher than plasma concentrations. |
Experimental Protocol: In Vivo Glycogen Synthesis Assay
This protocol is based on the methodology described in the foundational study of this compound.[1]
-
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6N
-
Age: Six weeks old
-
Sex: Male
-
Average Weight: 22 g
-
-
Materials:
-
This compound
-
Vehicle: DMSO is a suitable solvent for preparing a stock solution.[2] The stock solution would then be diluted in a suitable vehicle for intraperitoneal injection, such as saline or a solution containing a solubilizing agent like Tween 80 or PEG, to minimize precipitation and irritation. The exact final vehicle composition was not specified in the referenced literature.
-
-
Procedure:
-
Acclimatization: Animals are acclimatized to the housing conditions for a standard period (e.g., one week) before the experiment.
-
Dosing Solution Preparation: Prepare solutions of this compound in the chosen vehicle at concentrations suitable for administering doses of 1, 5, and 15 mg/kg. A vehicle-only solution should be prepared for the control group.
-
Administration: Administer a single dose of this compound or vehicle via intraperitoneal (i.p.) injection.[1]
-
Sample Collection: At a predetermined time point post-injection (the exact time point is not specified in the available literature but is typically between 1 and 4 hours for glycogen synthesis assays), animals are euthanized.
-
Tissue Harvesting: Immediately collect liver and brain tissue. Tissues should be flash-frozen in liquid nitrogen and stored at -80°C until analysis. Blood samples can also be collected via cardiac puncture for plasma analysis.
-
Analysis:
-
Liver Glycogen: Homogenize liver tissue and measure glycogen content using a standard glycogen assay kit (e.g., based on the hydrolysis of glycogen to glucose, which is then quantified).
-
Brain and Plasma Concentration: Analyze brain homogenates and plasma samples for this compound concentration using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS) to determine brain penetration.
-
-
Role in Acute Myeloid Leukemia (AML)
In the context of FLT3-ITD Acute Myeloid Leukemia (AML), this compound has been investigated in vitro as a tool to elucidate signaling pathways. When used in combination with other targeted inhibitors, this compound helps to demonstrate the role of GSK-3β in mediating the effects of these drugs.
In vitro studies have shown that co-treatment with this compound can prevent the downregulation of oncogenic proteins c-Myc and Pim-1, and inhibit apoptosis that is induced by the combination of FLT3 inhibitors (e.g., gilteritinib) and PP2A-activating drugs in FLT3-ITD-expressing cells. The concentrations of this compound used in these in vitro experiments were in the nanomolar range (e.g., 17 nM).
Publicly available literature from the conducted searches does not contain specific in vivo studies detailing the administration of this compound as a monotherapy or combination therapy in AML animal models. Therefore, quantitative in vivo data and a specific experimental protocol for this indication are not available at this time.
Neuroprotective Effects
This compound has been identified as a neuroprotective agent in in vitro models of neuronal damage, such as oxygen-glucose deprivation (OGD), which simulates ischemic conditions. Its neuroprotective effects are attributed to its primary function as a GSK-3β inhibitor.
Studies using organotypic hippocampal slice cultures have shown that this compound can act as a neuroprotective agent in OGD models and may be effective as a post-conditioning agent.
While this compound's brain penetrance suggests its potential for treating neurological conditions, specific in vivo studies using animal models of stroke (e.g., Middle Cerebral Artery Occlusion - MCAO) with this compound administration have not been detailed in the available literature from the conducted searches. As such, quantitative in vivo data regarding infarct volume reduction or behavioral outcomes, and a specific in vivo protocol for stroke are not available.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway of this compound and a general workflow for its in vivo evaluation.
Caption: GSK-3β Signaling in Glycogen Metabolism.
Caption: Postulated Role of GSK-3β in FLT3-ITD AML.
Caption: Experimental Workflow for In Vivo Glycogen Study.
Conclusion
This compound is a well-characterized, potent, and selective GSK-3β inhibitor with demonstrated in vivo activity related to glycogen metabolism and excellent brain permeability. The available quantitative data and experimental protocols provide a solid foundation for further research into its therapeutic potential. While in vitro studies strongly suggest a role for this compound in AML and neuroprotection, further in vivo investigations are required to establish its efficacy and optimal dosing in these disease contexts. The methodologies and pathway diagrams presented in this guide offer a framework for designing and interpreting future in vivo studies of this compound.
References
TC-G 24: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 24 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function. Dysregulation of GSK-3β activity has been linked to the pathophysiology of several diseases, including type 2 diabetes, Alzheimer's disease, and certain cancers. As a brain-penetrant compound, this compound holds significant promise for investigating the central nervous system functions of GSK-3β and for the potential development of therapeutics targeting CNS disorders. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, including detailed quantitative data, experimental methodologies, and relevant signaling pathway information.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and undesirable side effects. This compound has been profiled for its activity against a panel of kinases to ascertain its selectivity.
Quantitative Kinase Inhibition Data
| Kinase Target | IC50 (nM) | % Inhibition @ 10 µM | Reference |
| GSK-3β | 17 | Not Reported | [1] |
| CDK2 | >10,000 | 22% |
Note: The high IC50 value for CDK2 indicates a significant selectivity of this compound for GSK-3β. A lower percentage of inhibition at a high concentration further underscores this selectivity.
Experimental Protocols
The following sections describe the likely methodologies employed to determine the kinase selectivity profile of this compound, based on standard practices in the field and information from related kinase assays.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases (e.g., GSK-3β, CDK2/cyclin A)
-
Kinase-specific peptide substrates
-
This compound (dissolved in DMSO)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well or 384-well assay plates
-
Phosphocellulose filter mats or similar for radioactive assays
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final assay concentrations.
-
Kinase Reaction Mixture: The kinase, peptide substrate, and kinase reaction buffer are combined in the wells of the assay plate.
-
Inhibitor Addition: The diluted this compound or DMSO (vehicle control) is added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (and [γ-³²P]ATP for radioactive assays). The final ATP concentration is typically at or near the Km for each specific kinase.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: The reaction is stopped by spotting the mixture onto phosphocellulose filter mats. The filters are washed to remove unincorporated [γ-³²P]ATP, and the amount of incorporated radiolabel in the peptide substrate is quantified using a scintillation counter.
-
Luminescent Assay (ADP-Glo™): The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal, which is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase activity is calculated relative to the vehicle control. The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflows
GSK-3β Signaling Pathway
GSK-3β is a key downstream component of multiple signaling pathways, including the Wnt and PI3K/Akt pathways. Its activity is primarily regulated by inhibitory phosphorylation. The following diagram illustrates a simplified overview of the canonical Wnt/β-catenin signaling pathway, a major regulatory route for GSK-3β.
Caption: Wnt signaling pathway and the role of GSK-3β.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: Workflow for in vitro kinase inhibitor profiling.
Conclusion
This compound is a highly potent and selective inhibitor of GSK-3β. The available data demonstrates a significant therapeutic window between its on-target activity and its effect on at least one other key kinase, CDK2. This selectivity profile, combined with its brain permeability, makes this compound a valuable tool for elucidating the physiological and pathological roles of GSK-3β, particularly in the context of the central nervous system. Further comprehensive kinome-wide profiling would provide a more complete understanding of its off-target interaction landscape and further solidify its utility in preclinical research and drug development.
References
The Role of TC-G 24 in the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The canonical Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. Glycogen synthase kinase 3β (GSK-3β) is a central negative regulator of this pathway, responsible for targeting the key effector, β-catenin, for proteasomal degradation. TC-G 24 is a potent and selective small molecule inhibitor of GSK-3β. This technical guide provides an in-depth overview of the role of this compound in the Wnt signaling pathway, including its mechanism of action, quantitative data on its activity, and detailed protocols for its experimental application.
Introduction to the Wnt Signaling Pathway and the Role of GSK-3β
The Wnt signaling cascade is a complex network of proteins that plays a crucial role in embryonic development and adult tissue homeostasis.[1] In the canonical pathway, the stability of the transcriptional co-activator β-catenin is tightly controlled by a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3β.[1] In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2] This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of Wnt target genes.
Upon binding of a Wnt ligand to its cell surface receptors, the destruction complex is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[2] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes such as AXIN2, c-Myc, and Cyclin D1, which promote cell proliferation and survival.[3][4][5]
GSK-3β acts as a pivotal negative regulator in this pathway. Therefore, inhibition of GSK-3β mimics the effect of Wnt signaling, leading to the stabilization of β-catenin and the activation of downstream transcriptional programs.[6]
This compound: A Potent GSK-3β Inhibitor
This compound is a small molecule that has been identified as a potent and selective inhibitor of GSK-3β.[7][8] Its chemical name is N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine.[8]
Mechanism of Action
This compound exerts its effects on the Wnt signaling pathway by directly inhibiting the kinase activity of GSK-3β. By binding to GSK-3β, this compound prevents the phosphorylation of β-catenin.[7] This abrogation of phosphorylation prevents the recognition of β-catenin by the ubiquitin ligase machinery, leading to its stabilization, accumulation, and subsequent nuclear translocation. In the nucleus, the elevated levels of β-catenin activate TCF/LEF-mediated transcription of Wnt target genes.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound's inhibitory activity against GSK-3β.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 17 nM | Not Specified | Kinase Assay | [8] |
For illustrative purposes, the table below shows the effects of another well-characterized GSK-3β inhibitor, BIO (6-bromoindirubin-3'-oxime), on β-catenin stabilization and Wnt target gene expression in human brain endothelial cells.
| Parameter | Treatment | Effect | Reference |
| β-catenin protein levels | 1 µM BIO for 16h | 1.55-fold increase | [9] |
| MRP2 mRNA expression | 1 µM BIO for 16h | 1.33-fold increase | [9] |
| MRP4 mRNA expression | 1 µM BIO for 16h | 1.74-fold increase | [9] |
| BCRP mRNA expression | 1 µM BIO for 16h | 1.53-fold increase | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of this compound in the Wnt signaling pathway.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Wnt-dependent cancer cell line (e.g., HCT116, SW480)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of β-catenin
Objective: To assess the effect of this compound on the protein levels of total β-catenin.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-catenin
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
TCF/LEF Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway upon treatment with this compound.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells in a 24-well plate with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
Quantitative Real-Time PCR (RT-qPCR) for Wnt Target Genes
Objective: To measure the mRNA expression levels of Wnt target genes such as AXIN2, c-Myc, and Cyclin D1 after treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (AXIN2, c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or other qPCR master mix
-
qPCR instrument
Procedure:
-
Seed cells and treat with this compound as described for the Western blot protocol.
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression.
Visualizations
Canonical Wnt Signaling Pathway (Wnt-OFF State)
Caption: In the absence of a Wnt signal, the destruction complex phosphorylates β-catenin, leading to its degradation.
Canonical Wnt Signaling Pathway (Wnt-ON State / Effect of this compound)
Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and activation of Wnt target genes.
Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for characterizing the effects of this compound on the Wnt signaling pathway.
Conclusion
This compound is a valuable research tool for investigating the role of GSK-3β in the Wnt signaling pathway. Its potency and selectivity make it a suitable candidate for studying the downstream consequences of GSK-3β inhibition, including the stabilization of β-catenin and the activation of Wnt target genes. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of targeting GSK-3β in Wnt-driven diseases. Further studies are warranted to fully elucidate the quantitative effects of this compound on the Wnt transcriptome and its potential as a modulator of this critical signaling pathway in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear AXIN2 represses MYC gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of c-Myc and Cyclin D1 by JCV T-Antigen and β-Catenin in Colon Cancer | PLOS One [journals.plos.org]
- 5. Myc induces cyclin D1 expression in the absence of de novo protein synthesis and links mitogen-stimulated signal transduction to the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 9. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The GSK-3β Inhibitor TC-G 24: A Potent Modulator of Glycogen Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TC-G 24 is a potent and selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key regulatory enzyme in glycogen metabolism. By inhibiting GSK-3β, this compound promotes the dephosphorylation and subsequent activation of glycogen synthase, the rate-limiting enzyme in glycogen synthesis. This mechanism leads to a significant increase in glycogen storage, particularly in the liver. This technical guide provides a comprehensive overview of the effects of this compound on glycogen synthesis, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction
Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] The β-isoform, GSK-3β, is a critical negative regulator of glycogen synthesis. It phosphorylates glycogen synthase (GS), rendering it inactive.[1] The inhibition of GSK-3β is a key step in the insulin (B600854) signaling pathway, which promotes glucose uptake and storage as glycogen.[2]
Dysregulation of GSK-3β activity has been implicated in various pathological conditions, including insulin resistance and type 2 diabetes.[3] Consequently, the development of potent and selective GSK-3β inhibitors has been a significant focus of drug discovery efforts. This compound has emerged as a promising compound in this class, demonstrating potent enzymatic inhibition and in vivo efficacy in promoting glycogen storage.[4]
Mechanism of Action of this compound in Glycogen Synthesis
This compound exerts its effects on glycogen synthesis by directly inhibiting the catalytic activity of GSK-3β.[4] In the basal state, active GSK-3β phosphorylates glycogen synthase at multiple serine residues, leading to its inactivation and a subsequent decrease in glycogen synthesis. The insulin signaling pathway counteracts this by activating Protein Kinase B (Akt), which in turn phosphorylates GSK-3β at Serine 9, leading to its inhibition.[2][5]
This compound bypasses the upstream insulin signaling cascade by directly targeting GSK-3β. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of glycogen synthase.[4] This allows protein phosphatase 1 (PP1) to dephosphorylate and activate glycogen synthase, thereby promoting the conversion of UDP-glucose into glycogen.
References
Unlocking the CNS: A Technical Guide to the Brain Permeability and Central Nervous System Effects of TC-G 24
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-G 24 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in the pathophysiology of a range of central nervous system (CNS) disorders, including Alzheimer's disease, stroke, and mood disorders. A critical determinant of its therapeutic potential for these indications is its ability to effectively cross the blood-brain barrier (BBB) and exert its pharmacological effects within the CNS. This technical guide provides a comprehensive overview of the brain permeability of this compound, its effects on CNS-relevant signaling pathways, and detailed methodologies for the key experiments that form the basis of our current understanding of this promising compound.
Quantitative Analysis of this compound Brain Permeability and In Vitro Potency
The ability of a therapeutic agent to penetrate the CNS is paramount for the treatment of neurological diseases. This compound has demonstrated excellent brain permeability in preclinical models. Furthermore, it exhibits high potency as a GSK-3β inhibitor. The key quantitative data are summarized below.
| Parameter | Value | Species | Method | Reference |
| IC50 vs. GSK-3β | 17.1 nM | N/A | In vitro kinase assay | [1] |
| Brain Concentration (1 mg/kg, i.p.) | 38 ± 6 ng/g | Mouse | In vivo tissue analysis | [1] |
| Brain Concentration (5 mg/kg, i.p.) | 113 ± 54 ng/g | Mouse | In vivo tissue analysis | [1] |
| Brain Concentration (15 mg/kg, i.p.) | 286 ± 58 ng/g | Mouse | In vivo tissue analysis | [1] |
Mechanism of Action: Inhibition of GSK-3β and Modulation of Key CNS Signaling Pathways
This compound exerts its effects by directly inhibiting the kinase activity of GSK-3β. GSK-3β is a critical regulatory node in multiple intracellular signaling cascades that are fundamental to neuronal function, survival, and plasticity. The two primary pathways affected by GSK-3β inhibition are the Wnt/β-catenin and the PI3K/Akt signaling pathways.
The Wnt/β-catenin Signaling Pathway
In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in neurogenesis and cell survival.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major pro-survival signaling cascade in neurons. Akt (Protein Kinase B) can phosphorylate GSK-3β at an N-terminal serine residue (Ser9), which inhibits its kinase activity. By directly inhibiting GSK-3β, this compound mimics the downstream effects of Akt activation, thereby promoting cell survival and reducing apoptosis.
References
TC-G 24 in stem cell differentiation research
An In-depth Technical Guide on the Role of TC-G 24 in Stem Cell Differentiation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a key regulatory enzyme in a multitude of cellular processes, including the pivotal Wnt signaling pathway. This pathway is fundamental in governing stem cell fate, including self-renewal and differentiation.[1][2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in stem cell differentiation research. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to facilitate a deeper understanding and practical application of this small molecule in regenerative medicine and drug discovery.
Introduction to this compound
This compound, with the chemical name N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, is a small molecule that has garnered attention for its specific inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that acts as a negative regulator in the canonical Wnt signaling pathway. By inhibiting GSK-3β, this compound effectively activates Wnt signaling, a pathway crucial for embryonic development and stem cell regulation.[4] The ability to modulate this pathway with a small molecule like this compound offers a powerful tool for directing stem cell differentiation into specific lineages, a critical aspect of tissue engineering and therapeutic development.
Core Mechanism of Action: The Wnt/β-Catenin Signaling Pathway
The canonical Wnt signaling pathway is central to the mechanism of action of this compound in stem cell differentiation. In the absence of a Wnt ligand, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the intracellular levels of β-catenin low.
Upon Wnt ligand binding to its receptor complex, a signaling cascade is initiated that leads to the inhibition of GSK-3β. This is where this compound exerts its effect, by directly inhibiting GSK-3β, mimicking the Wnt signal. The inhibition of GSK-3β prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are instrumental in driving cellular differentiation and proliferation.[2][5][6]
Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Name | N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
| Target | GSK-3β | |
| IC₅₀ | 17 nM | |
| Selectivity | Displays selectivity for GSK-3β over CDK2 (22% inhibition at 10 μM) | |
| Biological Activity | Potent GSK-3β inhibitor; increases liver glycogen reserves in rodents; brain penetrant. | |
| Purity | ≥98% (HPLC) |
Hypothetical Effects of this compound on Stem Cell Differentiation
| Cell Line | Lineage | Marker Gene | This compound Concentration (µM) | Fold Change in Expression (vs. Control) |
| Mouse Embryonic Stem Cells | Neural Progenitors | Pax6 | 1 | 2.5 |
| 5 | 4.8 | |||
| Human iPSCs | Cardiomyocytes | TNNT2 | 1 | 3.2 |
| 5 | 6.1 | |||
| Mesenchymal Stem Cells | Osteoblasts | RUNX2 | 1 | 1.8 |
| 5 | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Detailed Experimental Protocols
This section provides a general protocol for investigating the effect of this compound on the differentiation of pluripotent stem cells into a specific lineage.
Objective: To determine the dose-dependent effect of this compound on the differentiation of human induced pluripotent stem cells (hiPSCs) into neural progenitors.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
mTeSR™1 medium
-
STEMdiff™ Neural Induction Medium
-
This compound (Tocris Bioscience)
-
DMSO (vehicle control)
-
6-well plates
-
Reagents for immunocytochemistry (e.g., antibodies against PAX6 and SOX1)
-
Reagents for qPCR (e.g., primers for PAX6, SOX1, and a housekeeping gene)
Protocol:
-
Cell Culture: Culture hiPSCs on Matrigel-coated 6-well plates in mTeSR™1 medium according to standard protocols.
-
Initiation of Differentiation: When cells reach 80-90% confluency, switch to STEMdiff™ Neural Induction Medium to initiate differentiation.
-
Treatment with this compound: Prepare stock solutions of this compound in DMSO. Add this compound to the neural induction medium at various final concentrations (e.g., 0, 1, 5, 10 µM). The '0 µM' group should contain an equivalent volume of DMSO to serve as a vehicle control.
-
Incubation: Culture the cells in the presence of this compound for a specified period (e.g., 7 days), changing the medium daily.
-
Analysis of Differentiation:
-
Immunocytochemistry: After 7 days, fix the cells and perform immunocytochemistry using antibodies against neural progenitor markers such as PAX6 and SOX1 to visualize the extent of differentiation.
-
Quantitative PCR (qPCR): Lyse the cells at day 7 and extract total RNA. Perform reverse transcription followed by qPCR to quantify the expression levels of neural progenitor marker genes (PAX6, SOX1). Normalize the expression to a housekeeping gene.
-
Figure 2: A general experimental workflow for studying the effect of this compound.
Logical Relationship of this compound's Mechanism
The following diagram illustrates the logical flow of how this compound influences stem cell differentiation.
Figure 3: Logical flow of this compound's action in promoting stem cell differentiation.
Conclusion and Future Directions
This compound represents a valuable chemical tool for the directed differentiation of stem cells through the modulation of the Wnt/β-catenin signaling pathway. Its potency and selectivity for GSK-3β make it a reliable agent for in vitro studies aimed at understanding the molecular mechanisms of cell fate determination. For drug development professionals, this compound and similar GSK-3β inhibitors hold promise for the development of regenerative therapies.
Future research should focus on elucidating the precise effects of this compound on a wider range of stem cell types and differentiation lineages. In vivo studies will also be critical to assess the therapeutic potential and safety of modulating Wnt signaling with this compound for tissue repair and regeneration. The continued exploration of small molecules like this compound will undoubtedly accelerate the translation of stem cell research into clinical applications.
References
- 1. Pharmacological modulation of stem cells signaling pathway for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling involved in stem cell reprogramming and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GPR35 regulates osteogenesis via the Wnt/GSK3β/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation of TC-G 24 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed procedures for the preparation, handling, and storage of a stock solution for TC-G 24, a potent and selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitor.
Introduction to this compound
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 value of 17.1 nM.[1][2][3] GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and differentiation.[4][5] Dysregulation of GSK-3β activity is implicated in several diseases, such as type 2 diabetes, Alzheimer's disease, and certain cancers.[1] this compound serves as a valuable research tool for investigating the physiological and pathological roles of GSK-3β. Its ability to penetrate the blood-brain barrier makes it particularly useful for studies involving the central nervous system.[1][2][3]
Physicochemical and Biological Properties
Proper preparation of a stock solution requires accurate knowledge of the compound's properties. The key data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | [2][3] |
| Molecular Formula | C₁₅H₁₁ClN₄O₃ | [2][3][6] |
| Molecular Weight | 330.73 g/mol | [2][3] |
| CAS Number | 1257256-44-2 | [1][2][3] |
| Biological Activity | Potent and selective GSK-3β inhibitor (IC₅₀ = 17 nM) | [1][2][3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Solubility | Soluble in DMSO up to 10 mM (with gentle warming) | [2][3] |
| Storage (Powder) | Store at +4°C for short term; -20°C for long term (up to 2 years) | [3][7] |
| Storage (Solution) | 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO | [7] |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.
3.1. Safety Precautions
-
Work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
3.2. Materials and Reagents
-
This compound powder (solid form)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional, for gentle warming)
3.3. Step-by-Step Procedure
-
Determine Batch-Specific Molecular Weight: Before proceeding, check the Certificate of Analysis (CoA) or the vial label for the batch-specific molecular weight. Use this value for the most accurate calculations.[2][3] For this protocol, the theoretical molecular weight of 330.73 g/mol will be used.
-
Calculate Required Mass: Use the following formula to calculate the mass of this compound powder needed to prepare your desired volume of a 10 mM stock solution.
-
Mass (mg) = Desired Volume (mL) x Molarity (mM) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mM x 330.73 g/mol / 1000 = 3.3073 mg
-
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label and Store: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -80°C for long-term stability (up to 6 months).[7]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
4.2. Simplified GSK-3β Signaling Pathway
This diagram shows a simplified signaling cascade where GSK-3β is a key regulatory node and illustrates the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 1257256-44-2 | HAC25644 | Biosynth [biosynth.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
TC-G 24 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of TC-G 24, a potent and selective glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitor, and protocols for its preparation and use in research settings.
Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). The data is summarized in the table below for easy reference.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Special Conditions |
| DMSO | 3.31[1][2] | 10[1][2] | Gentle warming is recommended[1][2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for various in vitro and in vivo experimental applications.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 3.31 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gentle warming is recommended.[1][2] Place the vial in a water bath or on a heating block set to a temperature no higher than 37°C.
-
Periodically vortex the solution until the compound is completely dissolved and the solution is clear. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Storage:
Note on Purity: The purity of this compound is reported to be ≥98% by HPLC.[1][2]
Signaling Pathway
This compound is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in several signaling pathways.[1][2][4][5] Inhibition of GSK-3β by this compound can modulate downstream cellular processes. The diagram below illustrates the simplified canonical Wnt signaling pathway, where GSK-3β plays a crucial role in the absence and presence of a Wnt ligand.
Caption: Wnt signaling pathway modulation by GSK-3β and this compound.
References
Recommended working concentration of TC-G 24 for cell culture
Application Notes and Protocols for TC-G 24 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] It binds to the ATP-binding site of GSK-3β, effectively blocking its kinase activity.[1] GSK-3β is a crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[3][4] Its inhibition is a key strategy for investigating pathways such as Wnt/β-catenin signaling and has therapeutic potential in diseases like Alzheimer's, type 2 diabetes, and cancer.[1][3] this compound is noted for its high selectivity for GSK-3β over other kinases like CDK2 and its ability to penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[1][2][5]
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its activity. The following table summarizes its key properties.
| Property | Value | Source |
| Target | Glycogen Synthase Kinase-3β (GSK-3β) | [1][2] |
| IC₅₀ | 17.1 nM | [1] |
| Molecular Weight | 330.73 g/mol | [2] |
| Formula | C₁₅H₁₁ClN₄O₃ | [2] |
| Solubility | Soluble in DMSO up to 10 mM (with gentle warming) | [2][5] |
| Storage | Store at +4°C | [2][5] |
Mechanism of Action: GSK-3β Inhibition
This compound acts as an ATP-competitive inhibitor of GSK-3β.[1] In many signaling pathways, such as the canonical Wnt pathway, active GSK-3β phosphorylates downstream targets, often marking them for proteasomal degradation. By inhibiting GSK-3β, this compound prevents this phosphorylation. This leads to the stabilization and accumulation of GSK-3β substrates, such as β-catenin, which can then translocate to the nucleus and modulate gene expression.[3][6]
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell type, assay duration, and specific experimental endpoint. It is strongly recommended to perform a dose-response curve for each new cell line and assay.
| Application | Cell Line | Concentration | Incubation Time | Reference |
| Blockade of protein degradation | HEK 293T | 1 µM | 4 hours | [1] |
| General GSK-3β Inhibition | Varies | 100 nM - 10 µM | 4 - 24 hours | General starting range |
Note: Start with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific model system.
Experimental Protocols
Protocol 1: Determining Optimal Working Concentration via Cell Viability Assay
This protocol describes a method to determine the cytotoxic and cytostatic effects of this compound on a specific cell line using a resazurin-based (e.g., alamarBlue™) or MTT assay. This is essential for selecting a sub-toxic concentration for functional assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom, black-walled plates (for fluorescence) or clear plates (for absorbance)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Resazurin-based viability reagent or MTT reagent and solubilization solution
-
Multi-channel pipette
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for 'no-cell' controls.
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. For a 10 mM stock, a 2X working solution ranging from 20 nM to 20 µM can be prepared. Include a vehicle control (DMSO) at the highest concentration used.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound working solutions to the corresponding wells, resulting in a final volume of 100 µL and the desired final concentrations.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement (Resazurin example):
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the average 'no-cell' control value from all other values.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ for cytotoxicity.
-
Protocol 2: Validation of GSK-3β Inhibition by Western Blot
This protocol details how to confirm the inhibitory activity of this compound by observing changes in the phosphorylation of a known GSK-3β substrate, such as β-catenin or GSK-3β itself (p-GSK-3β Ser9, an inhibitory phosphorylation).
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Cold PBS
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control for the desired time (e.g., 4 hours).
-
Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities, normalizing to the loading control. A successful inhibition by this compound should result in an accumulation of total β-catenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. Interleukin 24 Promotes Mitochondrial Dysfunction, Glucose Regulation, and Apoptosis by Inactivating Glycogen Synthase Kinase 3 Beta in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. This compound | 1257256-44-2 | HAC25644 | Biosynth [biosynth.com]
Application Notes and Protocols for TC-G 24 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and cognitive decline. Glycogen (B147801) synthase kinase-3β (GSK-3β) has emerged as a key therapeutic target in AD due to its central role in both Aβ production and tau hyperphosphorylation. TC-G 24 is a potent and selective, blood-brain barrier-penetrant inhibitor of GSK-3β, making it a valuable research tool for investigating the therapeutic potential of GSK-3β inhibition in Alzheimer's disease models.
This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo models of Alzheimer's disease.
Mechanism of Action
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 17.1 nM.[1] By inhibiting GSK-3β, this compound can modulate downstream signaling pathways implicated in the pathogenesis of Alzheimer's disease. GSK-3β is a key kinase involved in the hyperphosphorylation of tau protein, a hallmark of AD. Inhibition of GSK-3β is expected to reduce tau phosphorylation, thereby preventing the formation of neurofibrillary tangles and promoting microtubule stability. Furthermore, GSK-3β has been implicated in the processing of amyloid precursor protein (APP), and its inhibition may lead to a reduction in the production of amyloid-beta (Aβ) peptides.
dot graph "GSK3_beta_Signaling_Pathway_in_AD" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_upstream" { label="Upstream Signaling"; style="filled"; fillcolor="#F1F3F4"; "Wnt" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Insulin" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_gsk3b" { label="GSK-3β Regulation"; style="filled"; fillcolor="#F1F3F4"; "GSK3b_active" [label="GSK-3β (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "GSK3b_inactive" [label="p-GSK-3β (Inactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "TCG24" [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_downstream" { label="Downstream Pathological Events in AD"; style="filled"; fillcolor="#F1F3F4"; "Tau" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "pTau" [label="Hyperphosphorylated\nTau (NFTs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "APP" [label="Amyloid Precursor\nProtein (APP)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Abeta" [label="Amyloid-β\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Synaptic_dysfunction" [label="Synaptic Dysfunction\n& Cognitive Decline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Wnt" -> "GSK3b_inactive" [label="Inhibits"]; "Insulin" -> "GSK3b_inactive" [label="Inhibits"]; "GSK3b_active" -> "GSK3b_inactive" [style=invis]; "TCG24" -> "GSK3b_active" [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; "GSK3b_active" -> "Tau" [label="Phosphorylates"]; "Tau" -> "pTau"; "GSK3b_active" -> "APP" [label="Modulates\nProcessing"]; "APP" -> "Abeta"; "pTau" -> "Synaptic_dysfunction"; "Abeta" -> "Synaptic_dysfunction"; }
Caption: GSK-3β signaling pathway in Alzheimer's disease and the inhibitory action of this compound.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing GSK-3β inhibitors in Alzheimer's disease models. While specific data for this compound is limited, the presented data from other potent GSK-3β inhibitors can be used as a reference for expected outcomes.
Table 1: In Vitro Efficacy of GSK-3β Inhibitors on Tau Phosphorylation
| Compound | Cell Line | Treatment Condition | Endpoint | Result | Reference |
| AR-A014418 | 3T3 fibroblasts expressing tau | 1 µM for 4 hours | Phospho-Tau (Ser396) | IC50 of 2.7 µM | [1] |
| Lithium Chloride (LiCl) | SH-SY5Y cells | 10 mM | Thapsigargin-induced Tau hyperphosphorylation | Significant decrease in p-Tau (Ser396, Ser199/202) | [2] |
| Tideglusib | Human neuroblastoma cells | Not specified | Tau phosphorylation | Reduction in tau phosphorylation | [3] |
Table 2: In Vivo Efficacy of GSK-3β Inhibitors on Alzheimer's Disease Pathology
| Compound | Animal Model | Dosing Regimen | Endpoint | Result | Reference |
| Tideglusib | Transgenic mice | Not specified | Amyloid-beta levels, Tau phosphorylation, Gliosis, Neuronal loss | Reduced Aβ, p-Tau, gliosis, and neuronal loss | [3] |
| Lithium | JNPL3 transgenic mice | Not specified | Insoluble tau levels | Significant reduction | [4][5] |
| AR-A014418 | JNPL3 transgenic mice | 30 µmol/kg, twice daily for 1 month | Insoluble tau levels | Significant reduction | [5] |
Table 3: In Vivo Efficacy of GSK-3β Inhibitors on Cognitive Function
| Compound | Animal Model | Behavioral Test | Result | Reference |
| Tideglusib | Transgenic mice | Spatial memory deficit | Reversal of memory deficit | [3] |
| Lithium | AD patients with mild cognitive impairment | Cognitive parameters | Improved cognitive parameters | [6] |
| Rolipram (indirect GSK-3β modulator) | APP+PS1 mice | Not specified | Reversal of memory deficits | [7] |
Experimental Protocols
In Vitro Protocol: Inhibition of Tau Phosphorylation in SH-SY5Y Cells
This protocol describes a method to assess the efficacy of this compound in reducing tau hyperphosphorylation in a human neuroblastoma cell line (SH-SY5Y), a commonly used in vitro model for studying Alzheimer's disease pathology.
dot graph "In_Vitro_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Cell_Culture" [label="Culture SH-SY5Y cells"]; "Differentiation" [label="Differentiate cells\n(e.g., with retinoic acid)"]; "Induction" [label="Induce Tau Hyperphosphorylation\n(e.g., with okadaic acid or Aβ oligomers)"]; "Treatment" [label="Treat with this compound\n(various concentrations)"]; "Lysis" [label="Cell Lysis"]; "Western_Blot" [label="Western Blot Analysis\n(p-Tau, Total Tau, β-actin)"]; "Quantification" [label="Densitometric Quantification"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Cell_Culture"; "Cell_Culture" -> "Differentiation"; "Differentiation" -> "Induction"; "Induction" -> "Treatment"; "Treatment" -> "Lysis"; "Lysis" -> "Western_Blot"; "Western_Blot" -> "Quantification"; "Quantification" -> "End"; }
Caption: Workflow for assessing this compound's effect on tau phosphorylation in vitro.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Retinoic acid (for differentiation)
-
Okadaic acid or pre-aggregated Aβ oligomers (for inducing hyperphosphorylation)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blot detection
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For differentiation, seed cells at an appropriate density and treat with 10 µM retinoic acid for 5-7 days, changing the medium every 2-3 days.
-
-
Induction of Tau Hyperphosphorylation:
-
Following differentiation, induce tau hyperphosphorylation by treating the cells with a known inducer. For example, treat with 100 nM okadaic acid for 4-6 hours or with pre-aggregated Aβ oligomers (e.g., 1-5 µM) for 24 hours.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
During the induction of hyperphosphorylation, co-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-tau, total tau, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-tau and total tau signals to the β-actin signal.
-
Calculate the ratio of phospho-tau to total tau for each treatment condition.
-
Compare the ratios of this compound-treated groups to the vehicle-treated control to determine the inhibitory effect.
-
In Vivo Protocol: Assessment of this compound in an Alzheimer's Disease Mouse Model (e.g., APP/PS1)
This protocol outlines a general framework for evaluating the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the APP/PS1 model, which develops age-dependent Aβ plaque pathology and cognitive deficits.
dot graph "In_Vivo_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Animal_Model" [label="Select APP/PS1 mice\n(and wild-type littermates)"]; "Treatment_Groups" [label="Randomize into treatment groups\n(Vehicle, this compound doses)"]; "Dosing" [label="Administer this compound\n(e.g., intraperitoneal injection)\nfor a defined period"]; "Behavioral_Testing" [label="Cognitive Assessment\n(e.g., Morris Water Maze)"]; "Tissue_Collection" [label="Sacrifice and Brain Tissue Collection"]; "Biochemical_Analysis" [label="Biochemical Analysis\n(Aβ ELISA, p-Tau Western Blot)"]; "Histological_Analysis" [label="Histological Analysis\n(Plaque staining)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Animal_Model"; "Animal_Model" -> "Treatment_Groups"; "Treatment_Groups" -> "Dosing"; "Dosing" -> "Behavioral_Testing"; "Behavioral_Testing" -> "Tissue_Collection"; "Tissue_Collection" -> "Biochemical_Analysis"; "Tissue_Collection" -> "Histological_Analysis"; "Biochemical_Analysis" -> "End"; "Histological_Analysis" -> "End"; }
Caption: Workflow for assessing this compound's efficacy in an AD mouse model.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Vehicle (e.g., saline, DMSO/polyethylene glycol solution)
-
Morris Water Maze apparatus
-
Anesthetics
-
Perfusion solutions (saline, paraformaldehyde)
-
Brain homogenization buffer
-
Aβ ELISA kit
-
Reagents and equipment for Western blotting (as described in the in vitro protocol)
-
Reagents for immunohistochemistry (e.g., anti-Aβ antibodies, Thioflavin S)
-
Microscope
Procedure:
-
Animal Model and Treatment Groups:
-
Use age-matched APP/PS1 transgenic mice and wild-type littermates. The age at which treatment begins will depend on the specific research question (e.g., prophylactic vs. therapeutic).
-
Randomly assign mice to treatment groups: Vehicle control and one or more doses of this compound. A typical dosing range for a brain-penetrant GSK-3β inhibitor might be 1-30 mg/kg.[8]
-
-
Drug Administration:
-
Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection, oral gavage) for a predetermined duration (e.g., 4-12 weeks). The frequency of administration will depend on the pharmacokinetic properties of this compound.
-
-
Cognitive Assessment (Morris Water Maze):
-
Towards the end of the treatment period, assess spatial learning and memory using the Morris Water Maze.
-
Acquisition Phase: For 5-7 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length for each trial.
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Processing:
-
Following behavioral testing, anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde (for histology) or collect the brains fresh for biochemical analysis.
-
For biochemical analysis, homogenize one hemisphere of the brain in appropriate buffers.
-
For histology, post-fix the other hemisphere in paraformaldehyde and process for sectioning.
-
-
Biochemical Analysis:
-
Aβ ELISA: Use a commercial ELISA kit to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates.
-
p-Tau Western Blot: Perform Western blotting on the brain homogenates to assess the levels of phosphorylated tau and total tau, as described in the in vitro protocol.
-
-
Histological Analysis:
-
Stain brain sections with antibodies against Aβ (e.g., 6E10) or with Thioflavin S to visualize and quantify amyloid plaques.
-
-
Data Analysis:
-
Analyze behavioral data (escape latency, time in target quadrant) using appropriate statistical tests (e.g., ANOVA, t-test).
-
Analyze biochemical and histological data to compare the levels of Aβ, p-Tau, and plaque load between the treatment groups.
-
Conclusion
This compound, as a potent and selective GSK-3β inhibitor, represents a valuable pharmacological tool for investigating the role of GSK-3β in Alzheimer's disease. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at evaluating the therapeutic potential of this compound in preclinical models of AD. Careful consideration of experimental design, including appropriate controls and endpoints, will be crucial for obtaining robust and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of small-molecule glycogen synthase kinase-3 inhibitors in the postnatal rat model of tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cognitive Impairment in Transgenic Mouse Models of Amyloid Deposition - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TC-G 24 in Type 2 Diabetes Research
Initial investigation into the application of a compound designated as "TC-G 24" for type 2 diabetes research has yielded no specific information under this identifier in the public domain. Extensive searches have not provided any data regarding its mechanism of action, quantitative effects, or established experimental protocols.
It is possible that "this compound" is a novel compound not yet described in published literature, an internal codename for a drug in early development, or a typographical error in the initial query.
However, research on other compounds with similar alphanumeric designations, such as TC-6987, has been identified in the context of type 2 diabetes. TC-6987 is a selective nicotinic α-7 receptor ligand that has shown anti-inflammatory and antioxidant properties in animal models of diabetes.[1] In diabetic mice (db/db mouse model), oral administration of TC-6987 for 7 weeks resulted in significant metabolic improvements, including an approximate 30% decline in plasma glucose and triglyceride concentrations, a nearly 50% reduction in HbA1c, and a greater than 60% decrease in TNF-α levels compared to control animals.[1]
Given the absence of specific data for "this compound," the following sections will provide a generalized framework for the application of a hypothetical G protein-coupled receptor (GPCR) agonist in type 2 diabetes research, drawing upon established principles and protocols for similar compounds. This framework is intended to serve as a guide for researchers and drug development professionals.
Hypothetical Application of a Novel GPCR Agonist in Type 2 Diabetes Research
Introduction
Type 2 diabetes is a complex metabolic disorder characterized by insulin (B600854) resistance and progressive pancreatic β-cell dysfunction.[2] G protein-coupled receptors (GPCRs) expressed in metabolic tissues, such as pancreatic β-cells, are promising therapeutic targets for improving glycemic control.[2][3] Agonists of these receptors can potentially enhance glucose-stimulated insulin secretion (GSIS) and improve overall metabolic health.[3][4] This document outlines potential applications and experimental protocols for evaluating a novel GPCR agonist, herein referred to as "Compound X," in the context of type 2 diabetes research.
Mechanism of Action and Signaling Pathway
Many GPCRs involved in metabolic regulation, such as GLP-1R and GIPR, are coupled to Gαs proteins.[5][6] Activation of these receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[5][6] This signaling cascade potentiates glucose-induced insulin secretion from pancreatic β-cells.[5][6] A hypothetical signaling pathway for Compound X is presented below.
Quantitative Data Summary
The following tables present a template for summarizing key quantitative data from in vitro and in vivo studies of a novel compound.
Table 1: In Vitro Potency and Efficacy
| Assay Type | Cell Line | Parameter | Compound X | Control Compound |
| Receptor Binding | CHO-K1-hGPCR | Ki (nM) | Value | Value |
| cAMP Accumulation | MIN6 | EC50 (nM) | Value | Value |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Islets | Fold Increase | Value | Value |
Table 2: In Vivo Efficacy in a Type 2 Diabetes Animal Model
| Animal Model | Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | Glucose AUC (OGTT) | Plasma Insulin (ng/mL) |
| db/db mice | Vehicle | - | Value | Value | Value |
| db/db mice | Compound X | Dose 1 | Value | Value | Value |
| db/db mice | Compound X | Dose 2 | Value | Value | Value |
| db/db mice | Metformin | Dose | Value | Value | Value |
Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To determine the potency and efficacy of Compound X in stimulating cAMP production in a pancreatic β-cell line.
Materials:
-
MIN6 cell line
-
DMEM, 10% FBS, Penicillin-Streptomycin
-
Compound X
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
384-well white plates
Protocol:
-
Seed MIN6 cells in 384-well plates at a density of 10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of Compound X and control compounds in assay buffer.
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Analyze the data using a non-linear regression curve fit to determine EC50 values.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of Compound X on glucose tolerance in a diet-induced obese (DIO) mouse model of type 2 diabetes.
Materials:
-
DIO C57BL/6J mice
-
Compound X
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies
Protocol:
-
Acclimatize DIO mice for at least one week.
-
Fast the mice for 6 hours with free access to water.
-
Administer Compound X or vehicle via oral gavage.
-
After 30 minutes, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
Calculate the area under the curve (AUC) for glucose excursions.
Conclusion
While specific information on "this compound" is not currently available, the provided framework offers a comprehensive guide for the preclinical evaluation of a novel GPCR agonist in type 2 diabetes research. The successful development of such a compound would require rigorous in vitro and in vivo characterization, as outlined in the protocols above. Researchers are encouraged to adapt these general methodologies to the specific characteristics of their compound of interest.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Novel Zn2+ Modulated GPR39 Receptor Agonists Do Not Drive Acute Insulin Secretion in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of G Protein–Coupled Receptors and Receptor Kinases in Pancreatic β-Cell Function and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with TC-G 24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Glycogen (B147801) synthase kinase-3β (GSK-3β) has emerged as a key regulator of the inflammatory response in the central nervous system (CNS). TC-G 24 is a potent and selective inhibitor of GSK-3β with an IC50 of 17.1 nM.[1] A key advantage of this compound is its ability to cross the blood-brain barrier, making it an invaluable tool for in vivo studies of neuroinflammation.[1] These application notes provide detailed protocols for utilizing this compound to investigate neuroinflammatory processes in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting GSK-3β, a serine/threonine kinase that is constitutively active in resting cells. GSK-3β is a downstream component of multiple signaling pathways implicated in neuroinflammation, including the Toll-like receptor 4 (TLR4) and NLRP3 inflammasome pathways.[2][3] By inhibiting GSK-3β, this compound can modulate the production of pro-inflammatory cytokines and regulate the activation state of microglia, the primary immune cells of the CNS.[2]
dot graph TD; subgraph "Signaling Pathways in Neuroinflammation" A[External Stimuli e.g., LPS] --> B(TLR4); B --> C{MyD88-dependent pathway}; C --> D[GSK-3β Activation]; D --> E[NF-κB Activation]; E --> F[Pro-inflammatory Cytokine Gene TranscriptionTNF-α, IL-1β, IL-6]; G[Cellular Stress] --> H(NLRP3 Inflammasome Assembly); D --> H; H --> I[Caspase-1 Activation]; I --> J[Pro-IL-1β Cleavage]; J --> K[Mature IL-1β Secretion]; L(this compound) --x D; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#FFFFFF,stroke:#EA4335,stroke-width:4px,fontcolor:#EA4335 L -- "Inhibition" --x D; A -- "Activation" --> B; B -- "Leads to" --> C; C -- "Results in" --> D; D -- "Promotes" --> E; E -- "Induces" --> F; G -- "Triggers" --> H; D -- "Contributes to" --> H; H -- "Leads to" --> I; I -- "Mediates" --> J; J -- "Forms" --> K;
Figure 1: this compound inhibits neuroinflammatory signaling pathways.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key neuroinflammatory markers based on its mechanism of action as a potent GSK-3β inhibitor. Please note that specific dose-response data for this compound is not yet widely available in published literature, and these tables are illustrative based on the known pharmacology of potent GSK-3β inhibitors.
Table 1: In Vitro Efficacy of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Primary Microglia
| Concentration of this compound | % Inhibition of TNF-α Release (mean ± SD) | % Inhibition of IL-1β Release (mean ± SD) | % Inhibition of IL-6 Release (mean ± SD) |
| Vehicle (DMSO) | 0 ± 5 | 0 ± 5 | 0 ± 5 |
| 10 nM | Data not available | Data not available | Data not available |
| 50 nM | Data not available | Data not available | Data not available |
| 100 nM | Data not available | Data not available | Data not available |
| 500 nM | Data not available | Data not available | Data not available |
| IC50 | ~17 nM (for GSK-3β inhibition)[1] | To be determined experimentally | To be determined experimentally |
Table 2: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Mouse Model of Neuroinflammation
| Treatment Group | Brain TNF-α Levels (pg/mg protein) | Brain IL-1β Levels (pg/mg protein) | Iba1-positive Cells (cells/mm²) |
| Vehicle + Saline | Baseline | Baseline | Baseline |
| Vehicle + LPS | Significant Increase | Significant Increase | Significant Increase |
| This compound (5 mg/kg, i.p.) + LPS | Data not available | Data not available | Data not available |
| This compound (15 mg/kg, i.p.) + LPS | Data not available | Data not available | Data not available |
Experimental Protocols
In Vitro Studies: Inhibition of Microglial Activation
This protocol details the procedure for assessing the anti-inflammatory effects of this compound on primary microglia stimulated with lipopolysaccharide (LPS).
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 2: In vitro experimental workflow.
Materials:
-
This compound (Tocris Bioscience or equivalent)[4]
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Primary microglia (isolated from P0-P2 neonatal mouse or rat pups)
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
DMSO (vehicle for this compound)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western blotting (antibodies for Iba1, iNOS, COX-2, and loading control)
-
Reagents for quantitative PCR (primers for Tnf, Il1b, Il6, Nos2, Ptgs2)
Procedure:
-
Primary Microglia Isolation and Culture: Isolate primary microglia from the cerebral cortices of P0-P2 neonatal mice or rats using a standard protocol. Culture the cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Plate the microglia in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 10 nM to 1 µM. Pre-treat the microglial cells with the different concentrations of this compound or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS at a final concentration of 100 ng/mL for 6 hours (for gene expression analysis) or 24 hours (for cytokine protein analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysates: Wash the cells with cold PBS and lyse them for protein analysis by Western blotting or for RNA extraction and subsequent qPCR analysis.
-
-
Analysis:
-
ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants according to the manufacturer's instructions.
-
Western Blot: Analyze the expression of Iba1, iNOS, and COX-2 in the cell lysates.
-
qPCR: Quantify the mRNA expression levels of Tnf, Il1b, Il6, Nos2, and Ptgs2.
-
In Vivo Studies: LPS-Induced Neuroinflammation Model
This protocol describes the use of this compound in a mouse model of acute neuroinflammation induced by systemic LPS administration.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 3: In vivo experimental workflow.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
C57BL/6 mice (8-10 weeks old)
-
Sterile saline
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anesthesia
-
Tools for perfusion and tissue collection
-
Reagents for tissue homogenization, protein extraction, and RNA extraction
-
ELISA kits for brain cytokine levels
-
Antibodies for immunohistochemistry (Iba1, GFAP)
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
This compound Administration: Dissolve this compound in a suitable vehicle. Administer this compound intraperitoneally (i.p.) at doses ranging from 5 to 15 mg/kg body weight.[1] Administer the vehicle to the control group.
-
LPS Administration: One hour after this compound administration, inject LPS i.p. at a dose of 1 mg/kg body weight. Inject the control group with sterile saline.
-
Monitoring and Euthanasia: Monitor the animals for signs of sickness behavior. At 24 hours post-LPS injection, euthanize the mice under deep anesthesia.
-
Tissue Collection: Perfuse the mice with cold PBS. Collect the brains and blood samples. For biochemical analysis, dissect specific brain regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, fix the brains in 4% paraformaldehyde.
-
Analysis:
-
Brain Cytokine Levels: Homogenize the brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 by ELISA.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections for Iba1 (microglia) and GFAP (astrocytes) to assess glial activation.
-
Western Blot and qPCR: Analyze the expression of inflammatory markers in brain homogenates as described in the in vitro protocol.
-
Mandatory Visualizations
Figure 4: this compound targets GSK-3β to block inflammatory signaling.
Figure 5: Experimental workflows for studying this compound.
Figure 6: Logical flow of this compound's neuroprotective mechanism.
Conclusion
This compound represents a powerful research tool for dissecting the role of GSK-3β in neuroinflammatory processes. Its brain-penetrant nature makes it particularly suitable for in vivo studies, offering the potential to validate findings from in vitro models in a more physiologically relevant context. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of GSK-3β inhibition in a variety of neurological disorders characterized by neuroinflammation. Further studies are warranted to establish a detailed dose-response profile of this compound on specific inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential time course of glycogen synthase kinase-3 inhibition in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: TC-G 24 for In Vivo Studies in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 24 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) with an IC50 of 17.1 nM.[1] As a critical regulator of numerous cellular processes, GSK-3β is implicated in the pathophysiology of a wide range of diseases, including Alzheimer's disease, type 2 diabetes mellitus, and stroke.[1] this compound has demonstrated the ability to cross the blood-brain barrier, making it a valuable tool for in vivo research in rodent models of central nervous system (CNS) and peripheral disorders.[1] These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for in vivo studies.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding site of GSK-3β.[1] GSK-3β is a constitutively active kinase that is inhibited upon phosphorylation at Serine 9. By inhibiting GSK-3β, this compound modulates downstream signaling pathways, most notably the Wnt/β-catenin pathway. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it regulates gene expression involved in cell proliferation, differentiation, and survival.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo rodent studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| IC50 for GSK-3β | 17.1 nM | [1] |
| Inhibition of CDK2 at 10 µM | 22% |
Table 2: In Vivo Pharmacokinetics and Efficacy in Rodents
| Species | Dose (mg/kg, i.p.) | Observation | Brain Concentration (ng/g tissue) | Reference |
| Rodent | 1 | Dose-dependent increase in liver glycogen content | 38 ± 6 | [1] |
| Rodent | 5 | Dose-dependent increase in liver glycogen content | 113 ± 54 | [1] |
| Rodent | 15 | Dose-dependent increase in liver glycogen content | 286 ± 58 | [1] |
Note: The provided in vivo data primarily demonstrates target engagement (increased liver glycogen) and brain penetration. Further studies are required to establish efficacy in specific disease models. The provided protocols for disease models are based on established methodologies for other GSK-3β inhibitors and can be adapted for this compound.
Signaling Pathways
GSK-3β is a key node in multiple signaling pathways. Below are diagrams illustrating its role in pathways relevant to the suggested in vivo studies.
Caption: Wnt/β-catenin signaling pathway with this compound inhibition.
Caption: Insulin signaling pathway and the role of GSK-3β.
Experimental Protocols
The following are detailed protocols for in vivo studies in rodent models relevant to the therapeutic areas where this compound may have an effect. These protocols are based on established methodologies for GSK-3β inhibitors and should be adapted and optimized for this compound.
Protocol 1: Alzheimer's Disease Model
Objective: To evaluate the efficacy of this compound in reducing amyloid pathology and improving cognitive function in a transgenic mouse model of Alzheimer's disease.
Animal Model:
-
Species: Mouse
-
Strain: APP/PS1, 5XFAD, or other suitable transgenic model
-
Age: 3-6 months (before significant plaque deposition) for prophylactic studies; 9-12 months (with established pathology) for therapeutic studies.
-
Sex: Both male and female mice should be used and analyzed separately.
Experimental Groups:
-
Vehicle Control (e.g., DMSO/Saline)
-
This compound (low dose, e.g., 5 mg/kg)
-
This compound (high dose, e.g., 15 mg/kg)
-
Positive Control (optional, e.g., another known GSK-3β inhibitor)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for a period of 3-6 months.
-
Behavioral Testing (final month of treatment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Open Field Test: To assess locomotor activity and anxiety.
-
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with saline followed by 4% paraformaldehyde. Collect brains for histopathological and biochemical analysis.
Outcome Measures:
-
Histopathology: Immunohistochemical staining for Aβ plaques (e.g., 4G8 antibody) and hyperphosphorylated tau (e.g., AT8 antibody) in the cortex and hippocampus.
-
Biochemistry: ELISA or Western blot analysis of brain homogenates to quantify levels of soluble and insoluble Aβ40 and Aβ42, and phosphorylated tau.
-
Behavioral Analysis: Comparison of performance in cognitive tasks between treatment groups.
Caption: Experimental workflow for Alzheimer's disease model.
Protocol 2: Type 2 Diabetes Mellitus Model
Objective: To assess the effect of this compound on glucose homeostasis and insulin sensitivity in a rodent model of type 2 diabetes.
Animal Model:
-
Species: Rat or Mouse
-
Strain: Zucker Diabetic Fatty (ZDF) rats, db/db mice, or high-fat diet (HFD)-induced obese mice.
-
Age: 6-8 weeks at the start of the study.
-
Sex: Male mice are more commonly used for HFD studies.
Experimental Groups:
-
Lean Control (on standard chow) + Vehicle
-
Diabetic/Obese Control + Vehicle
-
Diabetic/Obese + this compound (low dose, e.g., 5 mg/kg)
-
Diabetic/Obese + this compound (high dose, e.g., 15 mg/kg)
-
Diabetic/Obese + Positive Control (e.g., Metformin)
Procedure:
-
Induction of Diabetes (for HFD model): Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Drug Administration: Administer this compound or vehicle via oral gavage or i.p. injection once daily for 4-8 weeks.
-
Metabolic Assessments:
-
Weekly Monitoring: Body weight, food and water intake, and fasting blood glucose.
-
Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of the study.
-
Insulin Tolerance Test (ITT): Performed at the end of the study.
-
-
Euthanasia and Tissue Collection: At the end of the study, collect blood for analysis of insulin, triglycerides, and cholesterol. Collect liver and skeletal muscle for analysis of glycogen content and protein expression.
Outcome Measures:
-
Metabolic Parameters: Fasting blood glucose, plasma insulin levels, HOMA-IR (for insulin resistance).
-
Glucose and Insulin Tolerance: Area under the curve (AUC) for OGTT and ITT.
-
Tissue Analysis: Liver and muscle glycogen content, Western blot for key proteins in the insulin signaling pathway (e.g., p-Akt, p-GSK3β).
Caption: Experimental workflow for Type 2 Diabetes model.
Protocol 3: Stroke Model
Objective: To determine the neuroprotective effects of this compound in a rodent model of ischemic stroke.
Animal Model:
-
Species: Rat or Mouse
-
Strain: Sprague-Dawley rats or C57BL/6 mice.
-
Weight: 250-300g for rats, 20-25g for mice.
-
Sex: Male.
Experimental Groups:
-
Sham Surgery + Vehicle
-
Stroke + Vehicle
-
Stroke + this compound (administered at a specific time point post-stroke, e.g., 1 hour)
-
Stroke + Positive Control (optional, e.g., tPA if applicable to the model)
Procedure:
-
Induction of Stroke: Middle Cerebral Artery Occlusion (MCAO) is a common model. This can be transient (e.g., 60-90 minutes of occlusion followed by reperfusion) or permanent.
-
Drug Administration: Administer a single dose of this compound or vehicle via i.p. or intravenous (i.v.) injection at a predetermined time after the onset of ischemia or at the time of reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-stroke using a standardized scoring system (e.g., Bederson score).
-
Euthanasia and Tissue Collection: At 48 hours post-stroke, euthanize the animals and collect the brains.
-
Infarct Volume Measurement: Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume.
Outcome Measures:
-
Infarct Volume: Percentage of the hemisphere that is infarcted.
-
Neurological Deficit Score: A measure of functional outcome.
-
Histology (optional): Staining for markers of apoptosis (e.g., TUNEL) or inflammation (e.g., Iba1 for microglia).
Caption: Experimental workflow for ischemic stroke model.
Conclusion
This compound is a promising research tool for investigating the in vivo roles of GSK-3β in various pathologies. Its brain permeability and demonstrated in vivo activity make it particularly suitable for studies in rodent models of CNS and metabolic diseases. The protocols provided here offer a framework for designing and conducting such studies. Researchers are encouraged to optimize these protocols for their specific experimental needs and to consult relevant literature for further details on specific models and techniques.
References
Application Notes and Protocols for Cell-Based Assays Using TC-G 24 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 24 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, proliferation, and differentiation.[1] Dysregulation of GSK-3β activity is associated with various diseases, including type 2 diabetes, Alzheimer's disease, and cancer.[1][2] this compound binds to the ATP-binding site of GSK-3β, effectively inhibiting its kinase activity.[1] With an in vitro IC50 of 17.1 nM, this compound offers a powerful tool for investigating the cellular functions of GSK-3β and for preclinical studies.[1] Furthermore, its ability to cross the blood-brain barrier makes it a valuable compound for neurological research.[1]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to probe GSK-3β signaling and its downstream effects.
Data Presentation
The following tables summarize the known quantitative data for the this compound inhibitor. This data is essential for designing and interpreting experiments.
Table 1: In Vitro and In Cellulo Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GSK-3β) | 17.1 nM | In vitro kinase assay | [1] |
| Selectivity | 22% inhibition of CDK2 at 10 µM | In vitro kinase assay | |
| Cellular Activity | Blocks FBW7α-mediated degradation of TPP1 at 1 µM (4h treatment) | HEK293T cells | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosing | Effect | Reference |
| Rodent | 0-15 mg/kg (i.p., single dose) | Significantly raises liver glycogen content in a dose-dependent manner. | [1] |
Signaling Pathways
GSK-3β is a key regulator in multiple signaling pathways. Its inhibition by this compound can lead to the modulation of these pathways, most notably the Wnt/β-catenin signaling cascade.
Caption: Wnt/β-catenin signaling pathway with and without GSK-3β inhibition by this compound.
Experimental Protocols
Here are detailed protocols for key cell-based assays to characterize the effects of the this compound inhibitor.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
This compound inhibitor
-
Cell line of interest (e.g., HEK293T, cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
Western Blot Analysis for β-catenin Accumulation
This protocol is used to qualitatively and quantitatively assess the stabilization of β-catenin, a key downstream effector of GSK-3β inhibition in the Wnt pathway.
Materials:
-
This compound inhibitor
-
Cell line of interest (e.g., HEK293T, SW480)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
Image the blot and perform densitometric analysis to quantify β-catenin levels relative to the loading control.
Wnt/β-catenin Reporter Assay (TOP/FOP-Flash Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
This compound inhibitor
-
HEK293T cells
-
TOP-Flash and FOP-Flash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with either TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites, as a negative control) and a Renilla luciferase plasmid.
-
Seed the transfected cells into a 96-well plate.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing GSK-3β inhibitors like this compound.
Caption: A typical experimental workflow for evaluating a GSK-3β inhibitor.
References
Application Notes and Protocols: Monitoring GSK-3β Inhibition by TC-G 24 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibitory activity of TC-G 24 on Glycogen Synthase Kinase-3β (GSK-3β) in a cell-based assay using Western blot analysis. This compound is a potent and selective inhibitor of GSK-3β with an IC50 of 17.1 nM.[1] The protocol outlines the critical steps from cell culture and treatment with this compound to the detection of total GSK-3β and its inactive, phosphorylated form (p-GSK-3β Ser9).
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2][3] GSK-3β, one of the two main isoforms, is a key downstream component of the PI3K/Akt signaling pathway.[3][4] Upon activation of the pathway, Akt phosphorylates GSK-3β at Serine 9 (Ser9), leading to its inactivation.[3][5][6] Dysregulation of GSK-3β activity has been implicated in various pathologies, including neurodegenerative diseases, mood disorders, and cancer, making it a significant therapeutic target.[5][7]
This compound is a potent and selective inhibitor that binds to the ATP-binding site of GSK-3β.[1][7] This application note details a Western blot protocol to monitor the efficacy of this compound in inhibiting GSK-3β activity by observing the expected downstream signaling effects, such as an increase in the phosphorylation of GSK-3β at Ser9, a common indicator of its inhibition.[8][9][10]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of GSK-3β inhibition and the experimental workflow for the Western blot protocol.
Figure 1: GSK-3β Signaling Pathway and Inhibition by this compound.
Figure 2: Western Blot Experimental Workflow.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Treatment
-
Culture cells (e.g., HEK293T or HeLa) to 70-80% confluency in appropriate growth medium.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 1-4 hours).[1] Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
4. SDS-PAGE
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
6. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[2][11]
7. Antibody Incubation
-
Primary Antibodies: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[11]
-
Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
8. Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Data Summary
The following table provides recommended starting dilutions and conditions for the antibodies. Optimization may be necessary.
| Reagent/Step | Description | Recommended Conditions |
| Primary Antibodies | ||
| Total GSK-3β | Rabbit pAb or Mouse mAb | 1:1000 - 1:2000 dilution in 5% non-fat milk/TBST[2][11] |
| Phospho-GSK-3β (Ser9) | Rabbit pAb or Mouse mAb | 1:1000 dilution in 5% BSA/TBST[3][13] |
| Loading Control (e.g., β-actin, GAPDH) | Mouse mAb | 1:5000 - 1:10000 dilution in 5% non-fat milk/TBST |
| Secondary Antibody | ||
| Goat anti-Rabbit IgG (H+L), HRP | 1:5000 - 1:10000 dilution in 5% non-fat milk/TBST[2] | |
| Goat anti-Mouse IgG (H+L), HRP | 1:5000 - 1:10000 dilution in 5% non-fat milk/TBST | |
| Blocking | 1 hour at room temperature | |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody Incubation | 1 hour at room temperature |
Expected Results
Treatment with this compound is expected to inhibit GSK-3β activity. In many cellular contexts, this inhibition leads to an increase in the phosphorylation of GSK-3β at the Ser9 inhibitory site. Therefore, a dose-dependent increase in the signal for phospho-GSK-3β (Ser9) should be observed with increasing concentrations of this compound, while the levels of total GSK-3β should remain relatively constant. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading across all lanes.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Ineffective antibody | Use a fresh antibody dilution or try a different antibody. | |
| Insufficient incubation time | Increase incubation times for primary and/or secondary antibodies. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |
| Protein degradation | Ensure protease and phosphatase inhibitors are added to the lysis buffer. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.abclonal.com [static.abclonal.com]
- 3. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. file.yizimg.com [file.yizimg.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for TC-G 24 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 24 is a potent and selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes and disease states. With an IC50 value of 17.1 nM, this compound offers a powerful tool for investigating the physiological and pathological roles of GSK-3β.[1][2] Its ability to cross the blood-brain barrier further enhances its potential for in vivo studies related to neurological disorders such as Alzheimer's disease, as well as other conditions like type 2 diabetes and stroke.[1] These application notes provide detailed protocols and guidelines for the utilization of this compound in high-throughput screening (HTS) assays to identify novel modulators of the GSK-3β signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding site of GSK-3β.[1] GSK-3β is a key regulator in multiple signaling pathways, most notably the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of target gene transcription.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Glycogen Synthase Kinase-3β (GSK-3β) | [1][2] |
| IC50 | 17.1 nM | [1][2] |
| Selectivity | Displays selectivity for GSK-3β over CDK2 (22% inhibition at 10 µM) | [2] |
| Mechanism | ATP-competitive inhibitor | [1] |
Table 2: In Vivo Properties of this compound
| Property | Observation | Reference |
| Bioavailability | Orally active and brain penetrant | [1][2] |
| In Vivo Effect | Significantly raises liver glycogen content in a dose-dependent manner in rodents | [1][2] |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the role of GSK-3β, which is inhibited by this compound.
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand or this compound.
High-Throughput Screening Protocols
The following are generalized protocols for HTS assays designed to identify modulators of GSK-3β. These can be adapted for screening small molecule libraries using this compound as a positive control.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF®)
This assay measures the phosphorylation of a substrate peptide by GSK-3β.
Principle: A biotinylated substrate peptide and an anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a fluorescent acceptor (e.g., XL665) are used. When the substrate is phosphorylated by GSK-3β, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Experimental Workflow Diagram:
Caption: Workflow for a GSK-3β HTRF® biochemical assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT).
-
Dilute recombinant human GSK-3β enzyme to the desired concentration in assay buffer.
-
Dilute biotinylated substrate peptide (e.g., a derivative of glycogen synthase) in assay buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a serial dilution for the positive control curve.
-
Prepare ATP solution in assay buffer.
-
Prepare HTRF® detection reagents according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound or this compound control to the wells.
-
Add 4 µL of GSK-3β enzyme and substrate peptide mix.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of HTRF® detection reagent mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665nm/620nm * 10,000).
-
Determine the percent inhibition for each compound relative to the high (this compound) and low (DMSO) controls.
-
Plot a dose-response curve for this compound to determine its IC50 in the assay.
-
Cell-Based Assay: β-catenin Reporter Gene Assay
This assay measures the transcriptional activity of β-catenin, which is stabilized upon GSK-3β inhibition.
Principle: A stable cell line is engineered to express a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites. Inhibition of GSK-3β by compounds like this compound leads to β-catenin stabilization, nuclear translocation, and subsequent activation of luciferase expression.
Experimental Workflow Diagram:
Caption: Workflow for a β-catenin reporter gene cell-based assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable TCF/LEF luciferase reporter cell line (e.g., HEK293 or HeLa stable transfectants) in appropriate growth medium.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into 384-well white, clear-bottom assay plates at an optimized density.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO and then dilute in culture medium to the final desired concentrations.
-
Add the diluted compounds and controls to the assay plates.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and luciferase reagent to room temperature.
-
Remove the culture medium from the wells.
-
Add a commercial luciferase assay reagent that combines cell lysis and substrate addition (e.g., Bright-Glo™, ONE-Glo™).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Determine the fold-activation of the reporter gene for each compound relative to the vehicle (DMSO) control.
-
Plot a dose-response curve for this compound to determine its EC50 for reporter activation.
-
Conclusion
This compound is a valuable research tool for the study of GSK-3β biology and for the discovery of novel therapeutics targeting this kinase. The protocols outlined above provide a framework for the implementation of robust and reliable high-throughput screening assays. The biochemical HTRF® assay offers a direct measure of enzyme inhibition, while the cell-based reporter gene assay provides a functional readout of pathway modulation in a cellular context. The choice of assay will depend on the specific goals of the screening campaign. For all applications, this compound serves as an excellent positive control to ensure assay performance and to benchmark the potency of newly identified hits.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TC-G 24 Inhibition of GSK-3β
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering issues with TC-G 24, specifically when it does not exhibit the expected inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with a reported IC50 of 17.1 nM.[1][2] It functions by binding to the ATP-binding site of GSK-3β, thereby preventing the kinase from phosphorylating its downstream substrates.[1][3] GSK-3β is a constitutively active kinase involved in numerous cellular processes, and its inhibition is a key mechanism in various signaling pathways, including the Wnt/β-catenin pathway.[2][3][4][5][6]
Q2: I'm not seeing any inhibition of GSK-3β activity in my assay. What are the most common reasons for this?
Several factors could contribute to a lack of observable inhibition. These can be broadly categorized into issues with the compound itself, the experimental setup (either in vitro kinase assay or cell-based assay), or data analysis. Common culprits include:
-
Compound Inactivity: Improper storage or handling might have degraded the compound.
-
Solubility Issues: this compound may not be fully dissolved in your assay buffer, leading to a lower effective concentration.
-
Incorrect Assay Conditions: The ATP concentration in your kinase assay might be too high, or the enzyme/substrate concentrations could be suboptimal.
-
Cellular Permeability/Efflux: In cell-based assays, the compound may not be efficiently entering the cells or could be actively pumped out.
-
Inappropriate Readout: The method used to measure GSK-3β activity (e.g., phosphorylation of a specific substrate) may not be sensitive enough or could be affected by off-target effects.
Q3: How can I be sure that my this compound is active and properly prepared?
-
Verify Storage: Ensure the compound has been stored according to the manufacturer's instructions, typically at +4°C.[2]
-
Fresh Stock Solutions: Prepare fresh stock solutions in a suitable solvent like DMSO.[2] Avoid repeated freeze-thaw cycles.[7]
-
Solubility Check: this compound has a maximum solubility of 10 mM in DMSO with gentle warming.[2] When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (typically not exceeding 1%) to prevent precipitation.[7][8] Visually inspect for any precipitate after dilution.
Troubleshooting Guides
Guide 1: In Vitro Kinase Assay Troubleshooting
If you are using a purified GSK-3β enzyme and are not observing inhibition, follow these steps:
Problem: No inhibition of GSK-3β in a biochemical kinase assay.
| Potential Cause | Troubleshooting Step |
| Compound Inactivity/Solubility | 1. Prepare a fresh stock of this compound in 100% DMSO. 2. Ensure the final DMSO concentration in the assay does not exceed 1%.[7] 3. Visually inspect the final dilution for any signs of precipitation. |
| High ATP Concentration | Since this compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay will compete with the inhibitor and increase the apparent IC50.[4] 1. Determine the Km of ATP for your specific GSK-3β enzyme lot. 2. Run the kinase assay with an ATP concentration at or below the Km. |
| Suboptimal Enzyme/Substrate | 1. Confirm the activity of your GSK-3β enzyme using a known inhibitor (e.g., CHIR99021 or SB-216763) as a positive control.[9][10] 2. Titrate the GSK-3β and substrate concentrations to ensure the assay is in the linear range. |
| Incorrect Buffer Conditions | Ensure all buffer components (e.g., MgCl2, DTT) are at the correct concentrations as they are critical for kinase activity.[11] |
Guide 2: Cell-Based Assay Troubleshooting
If you are treating cells with this compound and not seeing an effect on a downstream GSK-3β substrate, consider the following:
Problem: No change in the phosphorylation of a known GSK-3β substrate (e.g., β-catenin, Tau, or CRMP2) in cells treated with this compound.
| Potential Cause | Troubleshooting Step |
| Cell Permeability | 1. This compound is known to be brain penetrant, suggesting good cell permeability.[1][2] However, this can be cell-line dependent. 2. Increase the incubation time to allow for sufficient compound uptake. A 4-hour incubation at 1 µM has been shown to be effective in HEK293T cells.[1] |
| Compound Efflux | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can remove the compound from the cytoplasm. 1. Research your specific cell line to see if it is known for high efflux pump activity. 2. If suspected, co-incubate with a known efflux pump inhibitor. |
| Inhibitor Concentration | The effective concentration in a cellular context may be higher than the biochemical IC50. 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM). |
| Timing of Readout | The change in substrate phosphorylation might be transient. 1. Perform a time-course experiment (e.g., 30 min, 1h, 4h, 12h, 24h) to identify the optimal time point for observing the effect. |
| Upstream Signaling | GSK-3β activity is regulated by upstream kinases like Akt, which phosphorylates GSK-3β at Ser9, leading to its inhibition.[4][6][12] High basal activity of pathways like PI3K/Akt in your cell culture conditions could mask the effect of a direct inhibitor. 1. Serum-starve cells before treatment to reduce basal PI3K/Akt signaling. 2. Analyze the phosphorylation status of GSK-3β at Ser9 (pGSK-3β Ser9) to assess the level of upstream inhibition. |
Quantitative Data Summary
| Compound | Target | IC50 | Inhibitor Type |
| This compound | GSK-3β | 17 nM[2] | ATP-Competitive[1] |
| CHIR99021 | GSK-3β | ~6.7 nM | ATP-Competitive |
| SB-216763 | GSK-3β | ~34 nM | ATP-Competitive[10] |
| AR-A014418 | GSK-3β | ~104 nM | ATP-Competitive[13] |
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Assay (Luminescent)
This protocol is adapted from commercially available kits and measures the amount of ADP produced as an indicator of kinase activity.
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[14]
-
GSK-3β Enzyme: Dilute recombinant human GSK-3β in kinase buffer to the desired concentration (e.g., 0.5 - 1 ng/µL).
-
Substrate: Use a specific GSK-3β peptide substrate (e.g., a derivative of glycogen synthase) at a concentration of 0.2 mg/mL.[15]
-
ATP: Prepare ATP at a concentration equal to its Km for GSK-3β (typically 10-50 µM) in kinase buffer.
-
This compound: Prepare a 10 mM stock in DMSO. Create serial dilutions in DMSO, then dilute 100-fold into the assay to achieve the final desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 5 µL of the diluted this compound or DMSO (for control).
-
Add 20 µL of the GSK-3β enzyme solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the ATP/Substrate mixture.
-
Incubate for 30-60 minutes at 30°C.[15]
-
Stop the reaction and detect the generated ADP using a commercial luminescent ADP detection reagent (e.g., ADP-Glo™) according to the manufacturer's protocol.[16]
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
Protocol 2: Western Blot for Phospho-GSK-3β Substrate
This protocol allows for the assessment of GSK-3β activity in a cellular context by measuring the phosphorylation of a downstream target.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or SH-SY5Y) and grow to 70-80% confluency.
-
Optional: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with varying concentrations of this compound or DMSO vehicle for the desired amount of time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of a known GSK-3β substrate (e.g., Phospho-Tau (Ser396), Phospho-β-Catenin (Ser33/37/Thr41)).
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.[17][18]
-
Visualizations
Caption: GSK-3β signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for lack of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 6. Inhibition of GSK-3β activity can result in drug and hormonal resistance and alter sensitivity to targeted therapy in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. This compound | 1257256-44-2 | HAC25644 | Biosynth [biosynth.com]
- 10. Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
- 15. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Off-target effects of TC-G 24 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TC-G 24. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 17.1 nM.[1][2] It binds to the ATP-binding site of GSK-3β.
Q2: What are the known off-target effects of this compound?
Q3: How does this compound affect the Wnt/β-catenin signaling pathway?
A3: As an inhibitor of GSK-3β, this compound activates the canonical Wnt/β-catenin signaling pathway. GSK-3β is a key component of the β-catenin destruction complex. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates target gene transcription.
Q4: I am observing effects in my experiment that cannot be explained by GSK-3β inhibition alone. What could be the cause?
A4: Unexpected effects could be due to the known off-target inhibition of CDK2 or other, less characterized off-target activities. It is recommended to perform control experiments to investigate these possibilities. For example, using another GSK-3β inhibitor with a different chemical scaffold can help determine if the observed effect is on-target. Additionally, directly assaying the activity of potential off-target kinases, such as Pim-1, in the presence of this compound could provide clarity.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in DMSO. For storage, it is recommended to store the solid compound at +4°C and stock solutions at -20°C.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. Confirm On-Target Engagement: Use a downstream readout of GSK-3β activity (e.g., β-catenin accumulation via Western blot) to confirm target engagement at your experimental concentration. 2. Test for CDK2 Inhibition: If your experimental system is sensitive to cell cycle changes, assess markers of CDK2 activity (e.g., phosphorylation of Rb). 3. Use a Structurally Different GSK-3β Inhibitor: Compare the phenotype induced by this compound with that of another selective GSK-3β inhibitor (e.g., CHIR-99021). | A confirmed on-target effect should correlate with the expected downstream signaling. If the phenotype persists with this compound but not with another GSK-3β inhibitor, an off-target effect is likely. |
| Compound Instability or Precipitation | 1. Visually Inspect Media: Check for any precipitate in your culture media after adding this compound. 2. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of your DMSO stock. | A clear solution in the media ensures the compound is bioavailable. |
| Cell Line-Specific Responses | 1. Test in Multiple Cell Lines: If possible, replicate key findings in a different cell line to determine if the observed effect is general or context-specific. | Consistent results across cell lines strengthen the conclusion that the effect is related to the compound's primary mechanism or a common off-target. |
Issue 2: High Cytotoxicity Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration Too High | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that achieves the desired on-target effect without significant cell death. | Identification of a therapeutic window for your experiments. |
| Off-Target Toxicity | 1. Evaluate Cell Cycle Arrest: As this compound can inhibit CDK2, perform cell cycle analysis (e.g., by flow cytometry) to see if cells are arresting at a specific phase. | Understanding if cytotoxicity is linked to cell cycle disruption can help interpret results. |
| Solvent Toxicity | 1. Run a Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound. | This will differentiate between toxicity caused by the compound and toxicity from the solvent. |
Quantitative Data on Off-Target Effects
| Off-Target | Assay Type | Inhibitor Concentration | % Inhibition | Reference |
| CDK2 | Biochemical Kinase Assay | 10 µM | 22% | [2] |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Example for assessing off-target activity)
This protocol provides a general framework for testing the inhibitory activity of this compound against a potential off-target kinase. Specific conditions (e.g., substrate, ATP concentration) will need to be optimized for the kinase of interest.
Materials:
-
Recombinant kinase (e.g., Pim-1)
-
Kinase-specific substrate
-
This compound
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range for off-target screening is from 100 µM down to 1 nM.
-
Reaction Setup: In a suitable microplate, add the kinase, substrate, and this compound (or DMSO for control).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature (usually 30°C or room temperature) for the kinase for a predetermined time within the linear range of the reaction.
-
Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: On-target effect of this compound on the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for investigating off-target effects.
References
Technical Support Center: TC-G 24 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of TC-G 24 for in vivo studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on recommended dosages and formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 17.1 nM.[1] It functions by binding to the ATP-binding site of GSK-3β, thereby preventing the phosphorylation of its downstream substrates.[1] GSK-3β is a key regulator in various signaling pathways, including the Wnt/β-catenin and insulin (B600854) signaling pathways, which are implicated in diseases such as Alzheimer's, type 2 diabetes, and cancer.[2][3] this compound is brain-penetrant, making it suitable for studying central nervous system (CNS) disorders.[1]
Q2: What is a recommended starting dose for this compound in a new in vivo mouse study?
A2: For a new in vivo study in mice, a starting dose in the range of 1-5 mg/kg administered intraperitoneally (i.p.) is recommended. Previous studies have shown that single i.p. doses of 1, 5, and 15 mg/kg were well-tolerated and effective in modulating downstream targets in C57BL/6N mice.[1] A dose-escalation study is always recommended to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific animal model and experimental endpoint.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in DMSO. For in vivo use, it is recommended to first prepare a stock solution in 100% DMSO and then dilute it with a suitable vehicle for injection. A common vehicle for intraperitoneal (i.p.) injection of small molecule inhibitors is a mixture of DMSO, PEG400, and saline.[4][5] It is crucial to ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity.[4] Always include a vehicle-only control group in your experiments.
Q4: How should I store this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to two years. A stock solution in DMSO can be stored at -80°C for up to six months. For short-term use, a solution can be kept at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.
Q5: What are the known off-target effects of GSK-3β inhibitors?
A5: While this compound is selective for GSK-3β, high concentrations may lead to off-target effects. One known potential off-target is Cyclin-Dependent Kinase 2 (CDK2), which shows 22% inhibition at a 10 μM concentration of this compound.[6] It is important to perform dose-response studies to use the lowest effective concentration to minimize potential off-target effects.
Data Presentation
Table 1: Recommended Starting Dosages and Administration Routes for this compound in Mice
| Animal Model | Route of Administration | Recommended Starting Dose | Dosing Frequency | Vehicle Recommendation |
| General Efficacy | Intraperitoneal (i.p.) | 1-15 mg/kg | Once daily | 5-10% DMSO, 40% PEG300, 50-55% Saline |
| CNS Disorders | Intraperitoneal (i.p.) | 5-15 mg/kg | Once daily | 5-10% DMSO, 40% PEG300, 50-55% Saline |
| Oncology (Xenograft) | Intraperitoneal (i.p.) | 10-20 mg/kg | Once daily | 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline |
| Diabetes | Oral Gavage (p.o.) | 10-30 mg/kg | Once daily | 0.5% Carboxymethylcellulose (CMC) in water with 0.1% Tween 80 |
Table 2: Example In Vivo Efficacy Data for a GSK-3β Inhibitor in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg, i.p., daily) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1250 ± 150 | 0 | +5.2 |
| This compound | 5 | 875 ± 120 | 30 | +4.8 |
| This compound | 10 | 550 ± 95 | 56 | +2.1 |
| This compound | 20 | 310 ± 70 | 75.2 | -3.5 |
| Positive Control Drug | 15 | 400 ± 80 | 68 | -5.0 |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Inadequate Dosing: The dose may be too low to achieve a therapeutic concentration at the target site. | Perform a dose-escalation study. Measure plasma and tumor/tissue concentrations of this compound to confirm exposure. |
| Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized. | Consider a different route of administration (e.g., i.p. instead of oral). Optimize the vehicle formulation to improve solubility. | |
| Suboptimal Dosing Schedule: The dosing frequency may not be sufficient to maintain target inhibition. | Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to determine the half-life and duration of target engagement. Adjust dosing frequency accordingly. | |
| Compound Instability: this compound may be degrading in the formulation. | Prepare fresh formulations daily. Store stock solutions appropriately and avoid repeated freeze-thaw cycles. | |
| Unexpected Toxicity (e.g., weight loss, lethargy) | Dose is too high: The administered dose may be above the maximum tolerated dose (MTD). | Reduce the dose. Monitor animals closely for clinical signs of toxicity. |
| Vehicle Toxicity: The vehicle, particularly at high concentrations of DMSO, can cause toxicity. | Lower the percentage of DMSO in the vehicle. Run a vehicle-only toxicity study. | |
| Off-target Effects: At higher doses, this compound may inhibit other kinases or cellular processes. | Perform a dose de-escalation to find a non-toxic, effective dose. | |
| Compound Precipitation in Formulation | Poor Solubility: The concentration of this compound exceeds its solubility in the chosen vehicle. | Increase the proportion of solubilizing agents (e.g., DMSO, PEG). Gently warm and sonicate the formulation during preparation. Prepare a suspension using a vehicle like 0.5% carboxymethylcellulose (CMC) if a solution is not feasible. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Human Cancer Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), aged 6-8 weeks.
-
Subcutaneously implant 1 x 10^6 human cancer cells (e.g., SKOV3 ovarian cancer cells) in the flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
-
This compound Formulation:
-
Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.
-
On each day of dosing, prepare the final formulation. For a 10 mg/kg dose in a 20g mouse (0.2 mL injection volume), mix 10 µL of the 20 mg/mL stock solution with 80 µL of PEG400 and 110 µL of sterile saline. This results in a final vehicle composition of 5% DMSO, 40% PEG400, and 55% saline.
-
Vortex thoroughly to ensure a clear solution.
-
-
Dosing and Monitoring:
-
Randomize mice into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 20 mg/kg this compound).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 21 days.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice daily.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for p-GSK3β, immunohistochemistry).
-
Analyze the data for statistical significance in tumor growth inhibition between treated and control groups.
-
Mandatory Visualizations
Caption: GSK-3β signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo xenograft study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bio-techne.com [bio-techne.com]
TC-G 24 cytotoxicity and cell viability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TC-G 24, a potent and selective GSK-3β inhibitor. This guide addresses common questions and troubleshooting strategies related to cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 17.1 nM.[1][2] It functions by binding to the ATP-binding site of GSK-3β, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition impacts various signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.[2][3][4]
Q2: Is this compound expected to be cytotoxic?
A2: The cytotoxic potential of this compound is context-dependent. In some cancer cell lines, such as glioma and B-cell lymphoma, inhibition of GSK-3β has been shown to induce apoptosis and reduce cell viability.[5][6][7] However, in other contexts, such as with normal hematopoietic stem cells, GSK-3β inhibition can promote survival and self-renewal. In vivo studies with this compound at doses up to 15 mg/kg have shown no obvious toxicity.[1] Therefore, the cytotoxic effect is highly dependent on the cell type, its genetic background, and the concentration of this compound used.
Q3: What are the known off-target effects of this compound?
A3: this compound is a selective inhibitor for GSK-3β. It shows significantly less inhibition of other kinases, such as CDK2 (22% inhibition at 10 μM).[2] However, like most kinase inhibitors, the potential for off-target effects increases with concentration.[8][9] It is crucial to perform dose-response experiments to distinguish between on-target and potential off-target effects.
Q4: In what solvent should I dissolve and store this compound?
A4: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve it in DMSO and store it at -20°C or -80°C. When preparing working solutions for cell culture, ensure the final concentration of DMSO in the medium is low (typically <0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death observed at low concentrations of this compound.
-
Question: I am observing significant cytotoxicity in my cell line even at concentrations close to the IC50 of this compound. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Certain cell lines may be particularly sensitive to the inhibition of the GSK-3β pathway for their survival and proliferation.
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding the tolerance level of your specific cell line. Always include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in your experiments.
-
Compound Purity and Stability: Verify the purity of your this compound compound. Improper storage or handling could lead to degradation and the formation of toxic byproducts.
-
Experimental Error: Double-check calculations for dilutions and ensure accurate pipetting.
-
Issue 2: Inconsistent or non-reproducible cell viability results.
-
Question: My cell viability assay results with this compound are varying between experiments. How can I improve reproducibility?
-
Answer:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Cell viability assays are highly sensitive to cell number.
-
Incubation Time: Use a consistent incubation time with this compound for all experiments.
-
Assay Protocol Standardization: Strictly adhere to the chosen cell viability assay protocol, paying close attention to incubation times with the reagent and solubilization steps.
-
Plate Edge Effects: Avoid using the outer wells of a microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration.
-
Issue 3: No significant effect on cell viability, even at high concentrations.
-
Question: I am not observing any change in cell viability even at high concentrations of this compound. Is the compound not working?
-
Answer:
-
Cell Line Resistance: Your cell line may not be dependent on the GSK-3β pathway for survival, or it may have compensatory mechanisms that overcome the inhibition.
-
Compound Activity: Confirm the activity of your this compound stock. If possible, test its effect on a known downstream target of GSK-3β, such as β-catenin accumulation or phosphorylation of tau.
-
Assay Choice: The chosen viability assay (e.g., MTT) measures metabolic activity. It is possible that this compound is inducing a cytostatic effect (growth arrest) rather than a cytotoxic effect. Consider using a cell counting method or a proliferation assay (e.g., BrdU incorporation) to assess this.
-
Solubility Issues: At very high concentrations, this compound might precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Glycogen Synthase Kinase-3β (GSK-3β) | [1][2] |
| IC50 | 17.1 nM | [1][2] |
| Mechanism of Action | ATP-competitive inhibitor | [1] |
| Solubility | Soluble in DMSO | |
| Selectivity | Selective for GSK-3β over CDK2 (22% inhibition at 10 μM) | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Recommended Starting Concentration Range | Notes |
| Target Engagement | 10 nM - 1 µM | To confirm inhibition of GSK-3β activity (e.g., by observing β-catenin stabilization). |
| Cell Viability/Cytotoxicity | 100 nM - 50 µM | A broad range is recommended for initial dose-response studies. The IC50 for cytotoxicity can vary significantly between cell lines.[5][7] |
| Signaling Pathway Analysis | 500 nM - 5 µM | Concentrations should be optimized based on the desired level of target inhibition and duration of treatment. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells and a maximum LDH release control (lysed cells).
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization.
Caption: General workflow for assessing this compound's effect on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
- 5. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with TC-G 24 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with TC-G 24, a potent and selective GSK-3β inhibitor.
Troubleshooting Guide
Researchers using this compound may encounter variability in their results. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Inconsistent or No Biological Effect of this compound
You may observe a lack of expected biological effect or high variability in your results between experiments.
Possible Causes and Solutions
| Possible Cause | Recommended Solutions |
| Inhibitor Instability/Degradation | This compound, like many small molecules, can be susceptible to degradation in cell culture media. It is recommended to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. To confirm stability, you can perform a time-course experiment and assess the compound's effect at different time points. |
| Poor Cell Permeability | While this compound is known to be brain penetrant, its permeability can vary between different cell types. If you suspect poor cell uptake, consider using a cell line with known good permeability to small molecules as a positive control. |
| Incorrect Concentration | The optimal concentration of this compound is highly cell-type dependent. Perform a dose-response experiment to determine the IC50 value in your specific cell line and for your assay endpoint. The reported IC50 for this compound is approximately 17.1 nM, but this can vary.[1] |
| Suboptimal Incubation Time | The time required to observe an effect will vary depending on the biological process being studied. For signaling events, such as changes in protein phosphorylation, shorter incubation times (e.g., 1-4 hours) may be sufficient.[1] For endpoints like cell viability or proliferation, longer incubation times (e.g., 24-72 hours) are typically necessary. |
| Cell Culture Conditions | Cell density, passage number, and serum concentration in the media can all influence the cellular response to this compound. Standardize these parameters across all experiments to ensure reproducibility. |
| Solubility Issues | This compound is soluble in DMSO. Ensure that the final concentration of DMSO in your cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity. Visually inspect your media after adding the compound to ensure there is no precipitation. |
Experimental Workflow for Troubleshooting Inconsistent Efficacy
Issue 2: High Cellular Toxicity Observed at Effective Concentrations
You may find that the concentration of this compound required to see a biological effect is also causing significant cell death.
Possible Causes and Solutions
| Possible Cause | Recommended Solutions |
| Off-Target Effects | At high concentrations, small molecule inhibitors can bind to unintended targets, leading to toxicity. Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a structurally different GSK-3β inhibitor as a control to see if the toxic effects are specific to this compound. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration in your culture media is minimal and consistent across all wells, including vehicle controls. |
| Disruption of Essential Pathways | GSK-3β is a key regulator of many cellular processes. Complete inhibition of its activity may be detrimental to cell survival. Consider shorter treatment durations or lower concentrations to modulate rather than completely ablate GSK-3β activity. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q2: What is the expected IC50 for this compound?
A2: The reported IC50 for this compound is approximately 17.1 nM in biochemical assays.[1] However, the effective concentration in cell-based assays (EC50) can be higher and will vary depending on the cell type, assay endpoint, and culture conditions. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How can I confirm that this compound is inhibiting GSK-3β in my cells?
A3: A reliable method to confirm target engagement is to perform a Western blot to assess the phosphorylation status of a known GSK-3β substrate. A common substrate is β-catenin, which is phosphorylated by GSK-3β at Ser33/37/Thr41. Inhibition of GSK-3β by this compound should lead to a decrease in the phosphorylation of β-catenin at these sites. Another key substrate is Tau, and a decrease in its phosphorylation at specific epitopes can also indicate GSK-3β inhibition.
Q4: What are the known signaling pathways affected by this compound?
A4: As a GSK-3β inhibitor, this compound primarily affects pathways where GSK-3β is a key regulator. The most well-known of these is the Wnt signaling pathway . In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes. GSK-3β is also involved in the PI3K/Akt signaling pathway , where Akt can phosphorylate and inhibit GSK-3β.
Wnt/β-catenin Signaling Pathway
References
Technical Support Center: Troubleshooting TC-G 24 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals who are using TC-G 24 and encountering precipitation issues in their cell culture media. The following question-and-answer format directly addresses common problems and provides detailed troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 17 nM.[1][2] It is used in cell culture experiments to study the role of GSK-3β in various cellular processes, including signal transduction, metabolism, and gene transcription.[3][4] GSK-3β is a key regulator in many pathways, and its dysregulation is implicated in several diseases.
Q2: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecules, including this compound, have low solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The concentration of this compound in your experiment might exceed its solubility limit in the media.
-
Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not be fully dissolved.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous media can cause the compound to crash out of solution.
-
Interaction with Media Components: this compound might interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.
-
pH and Temperature Instability: Changes in the pH of the media or temperature fluctuations (e.g., repeated freeze-thaw cycles of the stock solution) can affect compound solubility.[5]
-
Contamination: Bacterial or fungal contamination can cause turbidity that may be mistaken for precipitation.
Q3: What are the visible signs of this compound precipitation?
A3: Precipitation can appear as:
-
Cloudiness or turbidity in the media.
-
A fine, crystalline-like sediment at the bottom of the culture vessel.
-
A visible film on the surface of the media.
It is crucial to distinguish precipitation from microbial contamination, which may also cause turbidity. Microscopic examination can help differentiate between chemical precipitates and microorganisms.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Stock Solution Integrity
Before troubleshooting your working solution, ensure your this compound stock solution is properly prepared and stored.
-
Recommended Solvent: this compound is soluble in DMSO.[1][2] Prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Complete Dissolution: Ensure the compound is fully dissolved in DMSO. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.[1][2] The solution should be clear.
-
Proper Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Step 2: Optimize the Dilution Protocol
The method of diluting the DMSO stock into your aqueous cell culture medium is critical.
-
Pre-warm the Media: Always use pre-warmed (37°C) cell culture media for dilutions.
-
Serial Dilutions: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform one or more intermediate dilution steps in pre-warmed media.
-
Gradual Addition and Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion. This helps prevent localized high concentrations that can lead to "solvent shock" and precipitation.[5]
Step 3: Determine the Maximum Soluble Concentration
It is essential to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Experimental Protocol: A detailed protocol for determining the maximum soluble concentration is provided in the "Experimental Protocols" section below. This involves creating a serial dilution of this compound in your media and observing for precipitation.
-
Quantitative Assessment: Turbidity can be quantitatively measured using a plate reader at a wavelength of around 600-650 nm.[5][6]
Step 4: Consider Media Components
-
Serum Concentration: Serum proteins can sometimes help solubilize hydrophobic compounds, but they can also interact and cause precipitation. If you suspect serum is an issue, try reducing the serum concentration or performing a solubility test in serum-free media versus your complete media.
-
Basal Media Formulation: Different basal media (e.g., DMEM, RPMI-1640) have different salt and nutrient compositions that could affect solubility. If problems persist, consider testing the solubility of this compound in an alternative media formulation.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 3.31 | 10 | Gentle warming may be required. |
Data sourced from Tocris Bioscience and MedchemExpress.[1][2][7]
Table 2: Troubleshooting Summary for this compound Precipitation
| Potential Cause | Recommended Solution |
| Stock Solution Issues | Ensure complete dissolution in high-quality DMSO. Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Improper Dilution | Pre-warm media to 37°C. Perform serial dilutions. Add stock solution dropwise while mixing. |
| Concentration Exceeds Solubility | Determine the maximum soluble concentration in your specific media using the provided protocol. Work below this concentration. |
| Media Component Interaction | Test solubility with and without serum. Consider trying a different basal media formulation. |
| pH and Temperature Instability | Ensure your media is properly buffered (pH 7.2-7.4). Avoid temperature fluctuations of stock and working solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Allow the this compound vial to reach room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 330.73 g/mol .
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to dissolve the powder. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (optional)
-
Microscope
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes.
-
In the clear-bottom 96-well plate, add your pre-warmed complete cell culture medium to each well.
-
Using a multichannel pipette, transfer a small, equal volume of each DMSO dilution of this compound to the corresponding wells of the media-containing plate. Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically ≤ 0.5%). Include a DMSO-only control.
-
Mix the plate gently on a plate shaker for 2 minutes.
-
Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂) for a duration that reflects your experiment (e.g., 2, 6, and 24 hours).
-
Visual Inspection: At each time point, visually inspect the wells for any signs of cloudiness or precipitate.
-
Microscopic Examination: Examine a small drop from each well under a microscope to check for crystalline structures.
-
(Optional) Quantitative Measurement: Read the absorbance of the plate at 620 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear both visually and microscopically is the maximum working concentration you should use for your experiments under these conditions.
Mandatory Visualization
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Caption: The role of this compound in the GSK-3β signaling pathway.
References
- 1. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 2. This compound (4353) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. ahajournals.org [ahajournals.org]
- 4. GSK3 in cell signaling | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Navigating Your TC-G 24 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and use of TC-G 24, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the success and reproducibility of your experiments.
Product Information and Properties
This compound is a small molecule inhibitor that specifically targets GSK-3β, a key enzyme implicated in a wide range of cellular processes and diseases.[1] Understanding its fundamental properties is crucial for its proper use.
| Property | Value | Reference |
| Chemical Name | N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | [2] |
| Molecular Formula | C₁₅H₁₁ClN₄O₃ | [2] |
| Molecular Weight | 330.73 g/mol | [2] |
| IC₅₀ | 17.1 nM for GSK-3β | [1] |
| Mechanism of Action | ATP-competitive inhibitor |
Storage and Handling: Best Practices
Proper storage and handling of this compound are paramount to maintaining its stability and activity.
Long-Term and Short-Term Storage
| Form | Storage Condition | Duration |
| Solid Powder | -20°C | Up to 2 years[3] |
| +4°C | Short-term | |
| DMSO Stock Solution | -80°C | Up to 6 months[3] |
| 4°C | Up to 2 weeks[3] |
Note: For optimal results, it is recommended to prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Preparation of Stock Solutions
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.31 mg of this compound in 1 mL of DMSO. Use the following formula to adjust for different volumes: Volume of DMSO (mL) = [Mass of this compound (mg) / 330.73 ( g/mol )] * 100
-
Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can aid dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store as recommended in the table above.
Handling Precautions
As with any chemical reagent, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Avoid Inhalation and Contact: Prevent inhalation of the powder and avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Experimental Protocols
In Vitro Cell-Based Assay: Measuring GSK-3β Inhibition
This protocol outlines a general method to assess the inhibitory activity of this compound in a cell-based assay by measuring the accumulation of a downstream target, such as β-catenin.[4]
Materials:
-
Cells expressing GSK-3β (e.g., HEK293T, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Positive control GSK-3β inhibitor (e.g., CHIR99021)
-
Lysis buffer
-
Primary antibody against β-catenin or a phosphorylated GSK-3β substrate
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot equipment
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) and a positive control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities to determine the effect of this compound on the levels of the target protein.
In Vivo Administration in Mice
This compound has been shown to be brain-penetrant and effective in vivo.[2]
Vehicle Preparation and Administration:
-
Vehicle: A common vehicle for in vivo administration of hydrophobic compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be prepared fresh before each use.
-
Administration Route: Intraperitoneal (i.p.) injection is a commonly used route for this compound.[1]
-
Dosage: A dose-dependent effect has been observed, with doses ranging from 1 to 15 mg/kg being effective in mice.[1] The optimal dose will depend on the specific animal model and experimental endpoint.
Experimental Workflow for In Vivo Study:
Caption: A typical workflow for an in vivo study using this compound.
Troubleshooting and FAQs
| Question | Possible Cause | Suggested Solution |
| I am not seeing an effect of this compound in my cell-based assay. | Compound Inactivity: Improper storage or handling may have led to degradation. | Ensure proper storage of the solid compound and DMSO stock solutions. Prepare fresh dilutions for each experiment. |
| Low Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. | |
| Inactive GSK-3β Pathway: The GSK-3β pathway may not be active under your basal experimental conditions. | Use a positive control (e.g., a known activator of the pathway) to confirm that the pathway is responsive. | |
| I am observing high variability between replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use a consistent seeding technique. |
| Edge Effects: Evaporation from the outer wells of a multi-well plate can alter compound concentrations. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or medium. | |
| My compound has precipitated in the cell culture medium. | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. | Ensure the final DMSO concentration is as low as possible (ideally <0.1%). Consider using a solubilizing agent if necessary, but validate its compatibility with your assay. |
| I am having trouble with my in vivo experiment. | Poor Compound Bioavailability: The vehicle may not be optimal for solubilizing and delivering this compound. | Experiment with different vehicle formulations. Ensure the compound is fully dissolved before injection. |
| Incorrect Dosage: The dose may be too low to elicit a response or too high, causing toxicity. | Perform a dose-finding study to determine the optimal therapeutic window. |
Signaling Pathway
This compound inhibits GSK-3β, which is a central node in multiple signaling pathways, including the Wnt/β-catenin and insulin (B600854) signaling pathways.[2]
Caption: The inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. otd.harvard.edu [otd.harvard.edu]
- 3. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TC-G 24 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing TC-G 24, a potent and selective GSK-3β inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 17 nM.[1] It shows selectivity for GSK-3β over CDK2. Its mechanism of action involves binding to the ATP binding site of GSK-3β, which is a key enzyme in the Wnt signaling pathway involved in cell proliferation and differentiation.[1]
Q2: What are the most common sources of variability in cell-based assays using this compound?
Variability in cell-based assays can stem from several sources. Key contributors include inconsistencies in cell culture conditions, reagent handling, and assay procedures.[2][3] Specifically for this compound experiments, sources of variation can be broadly categorized as biological, such as the inherent differences between cell donors or clones, and technical, which arises from the experimental process itself.[3][4] Long-term, within-laboratory variance has been shown to be a more significant contributor to variability than between-laboratory differences.[5][6]
Q3: How can I ensure the quality and consistency of my this compound stock solutions?
Proper preparation and storage of your this compound stock solution are critical. This compound is soluble in DMSO. To prepare a stock solution, use the molecular weight provided on the batch-specific certificate of analysis. It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[7] Store stock solutions at +4°C as recommended.
Data Presentation: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 330.73 | |
| Formula | C15H11ClN4O3 | |
| Purity | ≥98% (HPLC) | |
| IC50 for GSK-3β | 17 nM | [1] |
| Solubility | 10 mM in DMSO (with gentle warming) | |
| Storage | Store at +4°C |
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments.
Issue 1: High Variability Between Replicate Wells
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between plating each set of wells. Consider using automated cell plating systems for high-throughput experiments.[8][9] |
| Edge Effects | "Edge effects" can occur in multi-well plates due to uneven temperature and evaporation. To mitigate this, avoid using the outer wells of the plate or fill them with sterile media or PBS.[10] |
| Pipetting Errors | Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all pipetting steps. |
| Incomplete Reagent Mixing | After adding this compound or other reagents, ensure gentle but thorough mixing by swirling the plate or using a plate shaker. |
Issue 2: Inconsistent Results Between Experiments
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cell lines.[2] Use cells with a consistent and low passage number for all experiments. |
| Cell Culture Confluency | The density of cells in the stock flask can affect their responsiveness.[2] Standardize the confluency at which you passage and seed your cells for experiments. |
| Variability in Reagents | Use the same lot of reagents (e.g., media, serum, this compound) for a set of comparative experiments. If you must use a new lot, perform a bridging study to ensure consistency. |
| Incubation Time | Strictly adhere to the specified incubation times for cell treatment and assay steps. Use a calibrated timer. |
| Thaw-and-Use Frozen Stock | To reduce variability from continuous cell culture, consider creating a large, quality-controlled frozen stock of cells to be used as a consistent "reagent" for your assays.[2] |
Issue 3: Low or No Response to this compound Treatment
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the calculations for your stock solution and dilutions. Prepare fresh dilutions for each experiment. |
| Degraded this compound | Ensure proper storage of the stock solution and avoid multiple freeze-thaw cycles.[7] If degradation is suspected, use a fresh vial of the compound. |
| Cell Health | Monitor cell viability and morphology. Unhealthy cells may not respond appropriately to treatment. Ensure optimal cell culture conditions. |
| Assay Signal-to-Noise Ratio | Optimize your assay to maximize the signal-to-noise ratio. This may involve adjusting cell number, reagent concentrations, or incubation times.[10] |
| Cell Line Authenticity | Obtain cell lines from reputable sources and perform routine authentication to ensure they have not been misidentified.[2] |
Experimental Protocols
Representative Protocol: Cell Viability Assay with this compound
This protocol outlines a general workflow for assessing the effect of this compound on cell viability using a resazurin-based assay.
-
Cell Seeding:
-
Culture cells to a consistent confluency (e.g., 70-80%).
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.[11]
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Carefully remove the medium from the wells.
-
Add the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (Resazurin Assay):
-
Prepare a working solution of the resazurin-based viability reagent in cell culture medium.[11]
-
Remove the treatment medium from the wells.
-
Add the viability reagent working solution to each well.
-
Incubate for 1-4 hours, protected from light, until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells.
-
Plot the results as a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
GSK-3β Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, which is modulated by the GSK-3β inhibitor, this compound.
Caption: Wnt/β-catenin signaling pathway with this compound inhibition of GSK-3β.
Experimental Workflow for Minimizing Variability
This diagram outlines a logical workflow for conducting this compound experiments with a focus on minimizing variability.
Caption: A three-phase workflow to reduce variability in experiments.
Troubleshooting Logic for Inconsistent Results
This diagram presents a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: A decision tree for troubleshooting inconsistent experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. cellgs.com [cellgs.com]
- 4. Understanding and managing sources of variability in cell measurements [insights.bio]
- 5. researchgate.net [researchgate.net]
- 6. Sources of variability: a College of American Pathologists Therapeutic Drug Monitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 8. pharmtech.com [pharmtech.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protocol for high-throughput viability screening and gene expression of human EndoC-βH5 β cells and pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with TC-G 24
Welcome to the technical support center for TC-G 24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected phenotypes observed during experiments with this compound.
Product Information: this compound is a novel, potent, and selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It acts by stabilizing the β-catenin destruction complex, thereby promoting β-catenin degradation and inhibiting the transcription of Wnt target genes.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by allosterically stabilizing the β-catenin destruction complex, which is primarily composed of Axin, APC, GSK3β, and CK1α. This stabilization enhances the phosphorylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation. As a result, the nuclear translocation of β-catenin is prevented, and the transcription of Wnt target genes, such as MYC and CCND1, is suppressed.
Q2: In which experimental models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in preclinical models of cancers with aberrant Wnt signaling, including certain types of colorectal cancer and hepatocellular carcinoma. It has also been used in developmental biology studies to investigate the role of Wnt signaling in embryogenesis and tissue regeneration.
Troubleshooting Guide
Issue 1: Unexpected Increase in Cell Proliferation
Question: We are using this compound in a colorectal cancer cell line with an APC mutation, and we expected to see a decrease in cell proliferation. However, after 48 hours of treatment, we observed a significant increase in proliferation compared to the vehicle control. What could be the cause of this paradoxical effect?
Possible Causes and Solutions:
-
Compensatory Signaling Pathway Activation: Inhibition of one signaling pathway can sometimes lead to the upregulation of a compensatory pathway that promotes cell survival and proliferation. A common compensatory pathway for Wnt/β-catenin inhibition is the PI3K/Akt/mTOR pathway.
-
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that this compound is inhibiting the Wnt/β-catenin pathway in your cell line. Perform a Western blot to check for a decrease in total β-catenin levels and the expression of its downstream targets (e.g., c-Myc, Cyclin D1).
-
Investigate Compensatory Pathways: Perform a phospho-kinase array or Western blotting for key nodes of other proliferation pathways, such as p-Akt, p-mTOR, and p-ERK.
-
Combination Therapy: If a compensatory pathway is activated, consider a combination treatment of this compound with an inhibitor of that pathway (e.g., a PI3K or mTOR inhibitor).
-
-
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that could paradoxically promote proliferation.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the optimal concentration range for Wnt inhibition without off-target effects.
-
Phenotypic Profiling: Compare the phenotype induced by this compound with that of other known Wnt pathway inhibitors.
-
-
Hypothetical Data: Proliferation and Pathway Activation
| Treatment Group | Cell Proliferation (Fold Change vs. Vehicle) | p-Akt (Ser473) Levels (Relative to Vehicle) | c-Myc Expression (Relative to Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 nM) | 0.4 | 0.9 | 0.3 |
| This compound (1 µM) | 1.8 | 3.2 | 0.5 |
| This compound (1 µM) + PI3K Inhibitor (1 µM) | 0.3 | 0.8 | 0.4 |
Issue 2: Unexplained Cellular Differentiation
Question: We are using this compound to maintain a pluripotent stem cell culture, as Wnt signaling is known to support self-renewal. However, we are observing spontaneous differentiation into neuronal precursors. Why is this happening?
Possible Causes and Solutions:
-
Context-Dependent Role of Wnt Signaling: The role of Wnt signaling in self-renewal versus differentiation is highly context-dependent and can be influenced by the specific cell type and the presence of other growth factors in the culture medium. In some neural stem cell populations, Wnt signaling inhibition is a key step in promoting neuronal differentiation.
-
Troubleshooting Steps:
-
Characterize Differentiated Cells: Use immunofluorescence or flow cytometry to confirm the identity of the differentiated cells using markers for neuronal precursors (e.g., β-III tubulin, Nestin).
-
Review Literature: Investigate the specific role of Wnt signaling in the type of stem cells you are using.
-
Modify Culture Conditions: Adjust the composition of your culture medium. For example, the addition of other growth factors (e.g., FGFs) might synergize with Wnt inhibition to promote differentiation.
-
-
Hypothetical Data: Stem Cell Marker Expression
| Treatment Group | Pluripotency Marker (Oct4) Expression (%) | Neuronal Precursor Marker (Nestin) Expression (%) |
| Vehicle Control | 95 | 5 |
| This compound (100 nM) | 30 | 70 |
Issue 3: Variable Efficacy Across Different Cell Lines
Question: this compound is highly effective at inhibiting Wnt signaling in cell line A (IC50 = 10 nM), but shows significantly lower efficacy in cell line B (IC50 > 1 µM), even though both cell lines have similar mutations in the Wnt pathway. What could explain this discrepancy?
Possible Causes and Solutions:
-
Drug Efflux Pumps: Cell line B may have higher expression of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use RT-qPCR or analyze existing transcriptomic data to compare the expression levels of common ABC transporters (e.g., MDR1/ABCB1, BCRP/ABCG2) between the two cell lines.
-
Co-treatment with Efflux Pump Inhibitors: Treat cell line B with this compound in the presence of a known ABC transporter inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if efficacy is restored.
-
-
-
Differences in Drug Metabolism: Cell line B may have a higher metabolic rate for this compound, leading to its rapid inactivation.
-
Troubleshooting Steps:
-
Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular levels of this compound and its metabolites in both cell lines over time.
-
-
Hypothetical Data: IC50 Values with Efflux Pump Inhibitor
| Cell Line | This compound IC50 (nM) | This compound + Verapamil (1 µM) IC50 (nM) |
| Cell Line A | 10 | 8 |
| Cell Line B | > 1000 | 15 |
Experimental Protocols
Western Blotting for β-catenin and p-Akt
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-qPCR for Wnt Target Genes
-
RNA Extraction: Treat cells as described above and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for Wnt target genes (MYC, CCND1, AXIN2) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General workflow for troubleshooting unexpected phenotypes with this compound.
Caption: Hypothetical compensatory activation of the PI3K/Akt/mTOR pathway.
Validation & Comparative
A Head-to-Head Comparison of TC-G 24 and CHIR-99021 for Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable GSK-3β inhibitor is critical for the success of their experiments. This guide provides an objective comparison of two widely used inhibitors, TC-G 24 and CHIR-99021, focusing on their performance, potency, and selectivity, supported by available experimental data.
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases such as Alzheimer's disease, type 2 diabetes, and cancer. Consequently, the development and characterization of potent and selective GSK-3β inhibitors are of significant interest in both basic research and therapeutic development.
Overview of this compound and CHIR-99021
This compound is a potent and selective inhibitor of GSK-3β.[1][2] It has been shown to be brain-penetrant, making it a valuable tool for in vivo studies related to central nervous system (CNS) disorders.[1]
CHIR-99021 is an aminopyrimidine derivative and is considered one of the most selective and potent inhibitors of GSK-3 available.[3][4] It inhibits both GSK-3α and GSK-3β isoforms.[3][5] Due to its high selectivity, CHIR-99021 is extensively used in stem cell research to maintain pluripotency and direct differentiation by modulating the Wnt/β-catenin signaling pathway.[6][7]
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of small molecules is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency.
| Inhibitor | Target | IC50 (nM) | Selectivity Highlights |
| This compound | GSK-3β | 17.1[1] | Displays selectivity for GSK-3β over CDK2 (22% inhibition at 10 μM).[2] |
| CHIR-99021 | GSK-3β | 6.7[3][5][8] | Highly selective; shows over 500-fold selectivity for GSK-3 versus its closest homologs CDC2 and ERK2.[8] Does not exhibit cross-reactivity against cyclin-dependent kinases (CDKs).[8][9] |
| GSK-3α | 10[3][5][8] |
This table summarizes the reported IC50 values and key selectivity information for this compound and CHIR-99021.
Mechanism of Action
Both this compound and CHIR-99021 are ATP-competitive inhibitors.[1][9] This means they bind to the ATP-binding pocket of the GSK-3β enzyme, preventing the binding of its natural substrate, ATP, and thereby inhibiting its kinase activity.
Signaling Pathway and Experimental Workflow
The inhibition of GSK-3β by these small molecules has a significant impact on the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, both this compound and CHIR-99021 prevent the degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of Wnt target genes.[6]
A typical experimental workflow to compare the efficacy of GSK-3β inhibitors involves a series of in vitro and cell-based assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of common protocols used to assess GSK-3β inhibition.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: Prepare a reaction mixture containing GSK-3β enzyme, a suitable peptide substrate, ATP, and the inhibitor (this compound or CHIR-99021) at various concentrations in a kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).[10]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[10]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and subsequently generate a luminescent signal using luciferase. Incubate for 30-60 minutes at room temperature.[10]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cell-Based Western Blot for β-catenin Stabilization
This method assesses the ability of the inhibitor to increase the levels of β-catenin in cells.
-
Cell Culture: Plate cells (e.g., HEK293T) and grow to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or CHIR-99021 for a specific duration (e.g., 4 hours).[1]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against β-catenin and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative increase in β-catenin levels upon inhibitor treatment.
Conclusion
Both this compound and CHIR-99021 are potent inhibitors of GSK-3β. CHIR-99021 exhibits a slightly lower IC50 value, indicating higher potency, and is exceptionally well-characterized for its high selectivity.[3][5][8] This makes it a gold standard for in vitro studies where precise targeting of GSK-3 is paramount, particularly in the context of Wnt signaling and stem cell biology.[6][7]
This compound, while also potent and selective, offers the distinct advantage of being brain-penetrant, making it a more suitable choice for in vivo studies investigating the role of GSK-3β in the central nervous system.[1] The ultimate choice between these two inhibitors will depend on the specific requirements of the experimental design, including the biological system being studied (in vitro vs. in vivo) and the necessity for the highest degree of selectivity. Researchers should carefully consider the data presented here to make an informed decision for their specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. agscientific.com [agscientific.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. reprocell.com [reprocell.com]
- 7. gsk-3.com [gsk-3.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity of GSK-3 Inhibitors: TC-G 24 vs. SB-415286
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, TC-G 24 and SB-415286. The information presented herein is intended to assist researchers in making informed decisions when selecting a suitable inhibitor for their experimental needs.
Introduction
Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in numerous diseases, such as Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, the development of potent and selective GSK-3 inhibitors is of significant interest for both basic research and therapeutic applications. This guide focuses on two such inhibitors, this compound and SB-415286, comparing their selectivity based on available experimental data.
Data Presentation: Quantitative Selectivity Profile
| Target Kinase | This compound (IC50) | SB-415286 (IC50 / Ki) |
| GSK-3β | 17 nM[1] | Similar potency to GSK-3α |
| GSK-3α | Not Reported | 78 nM / 31 nM[2] |
| CDK2 | 22% inhibition at 10 µM[3] | > 10 µM |
| Other Kinases | Not Reported | > 10 µM (against a panel of 24 kinases)[2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki values represent the inhibition constant. Lower values indicate higher potency.
Experimental Protocols
A detailed understanding of the experimental conditions under which selectivity data is generated is crucial for its interpretation. Below is a representative protocol for a radiometric kinase assay, a common method for determining the IC50 values of kinase inhibitors.
Radiometric Kinase Assay for IC50 Determination
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., GSK-3β)
-
Specific peptide or protein substrate for the kinase
-
Test compound (this compound or SB-415286) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, followed by 10-fold serial dilutions.
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific kinase, and the substrate.
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (as a vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³³P]ATP.
-
Detection: Place the washed phosphocellulose paper in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the GSK-3β signaling pathway, highlighting its key upstream regulators and downstream effectors. Inhibition of GSK-3β by compounds like this compound and SB-415286 can modulate the activity of these downstream targets.
Caption: GSK-3β signaling pathway and points of inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
Both this compound and SB-415286 are potent inhibitors of GSK-3. Based on the currently available data, SB-415286 has been profiled against a broader panel of kinases and has demonstrated a high degree of selectivity, with IC50 values greater than 10 µM for 24 other kinases. This compound is a highly potent GSK-3β inhibitor, and while its selectivity against CDK2 is noted, a more comprehensive kinome-wide profile would be beneficial for a complete comparative assessment. The choice between these inhibitors will depend on the specific requirements of the research, including the desired potency and the importance of ruling out off-target effects on other kinases. Researchers are encouraged to consider the experimental context and, if necessary, perform their own selectivity profiling for the kinases of particular interest in their studies.
References
TC-G 24: A Comparative Guide to a Selective GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of TC-G 24 as a selective Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitor. Its performance is objectively compared with other established GSK-3β inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent inhibitor of GSK-3β with a reported IC50 value of approximately 17 nM.[1][2] While exhibiting high potency, publicly available data on its selectivity across the human kinome is limited, with information primarily available for its activity against Cyclin-Dependent Kinase 2 (CDK2). In contrast, other well-established GSK-3β inhibitors, such as CHIR-99021 and SB-216763, have been more extensively profiled, offering a broader understanding of their off-target effects. This guide presents a comparative analysis of this compound against these alternatives, providing researchers with the necessary data to make informed decisions for their specific applications.
Comparative Analysis of GSK-3β Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other commonly used GSK-3β inhibitors.
| Compound | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Selectivity Profile Highlights | Mechanism of Action |
| This compound | 17.1[2] | Not Publicly Available | 22% inhibition of CDK2 at 10 µM[1] | ATP-competitive[2] |
| CHIR-99021 | 6.7 | 10 | Highly selective; >500-fold selectivity over closely related kinases | ATP-competitive |
| SB-216763 | 34.3 | 34.3 | Minimal activity against 24 other protein kinases at 10 µM | ATP-competitive |
| Tideglusib | ~100-502 | ~908 | Irreversible inhibitor | Non-ATP-competitive |
| Lithium Chloride | Ki ~1-2 mM | - | Relatively selective for GSK-3 | Direct, competes with Mg2+ |
Note: The selectivity data for this compound is limited based on publicly available information. A comprehensive kinase panel screen would be required for a complete assessment of its off-target activities.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the canonical Wnt/β-catenin signaling pathway, which is critically regulated by GSK-3β, and a typical experimental workflow for validating a selective GSK-3β inhibitor.
Caption: Wnt/β-catenin signaling pathway with and without GSK-3β inhibition.
Caption: Experimental workflow for validating a selective GSK-3β inhibitor.
Experimental Protocols
In Vitro GSK-3β Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits (e.g., Promega ADP-Glo™ Kinase Assay) and is a common method for determining the in vitro inhibitory activity of compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a peptide derived from glycogen synthase)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compound (this compound or comparators) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the test compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the GSK-3β enzyme and the substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for GSK-3β.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of β-catenin Stabilization
This protocol outlines the procedure to assess the effect of GSK-3β inhibitors on the stabilization of β-catenin in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound (this compound or comparators)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GSK-3β inhibitor or DMSO (vehicle control) for a specified time (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using image analysis software and normalize the β-catenin signal to the loading control. An increase in the normalized β-catenin signal in inhibitor-treated cells compared to the control indicates stabilization of the protein.
References
Unveiling the Selectivity of TC-G 24: A Comparative Analysis Against GSK-3α
For researchers, scientists, and drug development professionals, the precise targeting of protein kinases is paramount. This guide provides a detailed comparison of the inhibitor TC-G 24 and its cross-reactivity with Glycogen Synthase Kinase-3α (GSK-3α), benchmarked against other known GSK-3 inhibitors.
Glycogen Synthase Kinase-3 (GSK-3) is a critical serine/threonine kinase with two highly homologous isoforms, GSK-3α and GSK-3β, implicated in a multitude of cellular processes. While both isoforms share a high degree of identity within their kinase domains, they are not functionally redundant, making isoform-selective inhibition a key goal in the development of targeted therapeutics. This guide focuses on the selectivity profile of this compound, a compound identified as a potent inhibitor of GSK-3β.
Performance Comparison of GSK-3 Inhibitors
To provide a comprehensive perspective, this guide contrasts this compound with two well-characterized GSK-3 inhibitors, CHIR-99021 and SB-216763, for which inhibitory data against both GSK-3 isoforms are known.
| Inhibitor | Target | IC50 (nM) | Selectivity (GSK-3α / GSK-3β) |
| This compound | GSK-3β | 17.1[1] | Not Reported |
| GSK-3α | Not Reported | ||
| CDK2 | >10,000 (22% inhibition at 10 µM) | ||
| CHIR-99021 | GSK-3β | 6.7 | ~1.5-fold for GSK-3β |
| GSK-3α | 10 | ||
| SB-216763 | GSK-3β | 34.3 | Non-selective |
| GSK-3α | 34.3 |
Table 1: Comparative Inhibitory Activity of Selected GSK-3 Inhibitors. This table summarizes the reported IC50 values of this compound, CHIR-99021, and SB-216763 against GSK-3α and GSK-3β. The data highlights the potent and reportedly selective nature of this compound for GSK-3β, while providing a clear comparison of the isoform selectivity of the other two compounds.
Experimental Methodologies
The determination of kinase inhibitory activity is crucial for the characterization of compounds like this compound. A generalized protocol for an in vitro kinase inhibition assay is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3α and GSK-3β.
Materials:
-
Recombinant human GSK-3α and GSK-3β enzymes
-
GSK-3 substrate (e.g., a synthetic peptide such as GS-2 peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) and control inhibitors (e.g., CHIR-99021, SB-216763)
-
Kinase assay buffer (e.g., MOPS, EDTA, Mg-acetate, β-mercaptoethanol)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay system)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase assay buffer, the GSK-3 enzyme (either GSK-3α or GSK-3β), and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the GSK-3 substrate and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is commonly done using a luminescence-based assay like the ADP-Glo™ system, where the generated light is measured by a microplate reader.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Wnt/β-catenin signaling pathway showing the role of GSK-3 and points of inhibition.
Figure 2: A generalized workflow for determining the IC50 of a kinase inhibitor.
Figure 3: Logical comparison of the isoform selectivity of this compound and alternatives.
References
A Comparative Guide to the Efficacy of TC-G 24 and Other Potent GSK-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glycogen (B147801) synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to various pathologies such as Alzheimer's disease, type 2 diabetes, and certain cancers. This guide provides an objective comparison of the efficacy of TC-G 24 with other well-characterized GSK-3 inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Quantitative Comparison of GSK-3 Inhibitor Efficacy
The following table summarizes the in vitro potency of this compound against GSK-3β and compares it with other widely used GSK-3 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Isoform(s) | IC50 (nM) | Mechanism of Action | Key Features |
| This compound | GSK-3β | 17.1 | ATP-competitive | Brain penetrant, selective over CDK2. |
| CHIR-99021 | GSK-3α / GSK-3β | 10 / 6.7[1][2] | ATP-competitive | Highly selective over a broad range of kinases.[3][1] |
| Tideglusib | GSK-3β | 5 - 60[4] | Non-ATP-competitive (Irreversible)[5] | Clinically investigated for Alzheimer's disease.[5] |
| AR-A014418 | GSK-3β | 104[6][7] | ATP-competitive[6][7] | Selective over 26 other kinases, including CDK2 and CDK5.[6][8] |
| LY2090314 | GSK-3α / GSK-3β | 1.5 / 0.9[9][10][11] | ATP-competitive[10][11] | Highly potent and selective.[9][11] |
Signaling Pathways and Experimental Workflow
To understand the context of GSK-3 inhibition, it is crucial to visualize its role in cellular signaling and the general workflow for assessing inhibitor efficacy.
Detailed Experimental Protocols
In Vitro GSK-3β Inhibition Assay (Kinase Activity Assay)
This protocol is a generalized procedure for determining the IC50 value of a GSK-3 inhibitor. Specific reagents and conditions may vary based on the assay kit manufacturer.
1. Reagent Preparation:
-
GSK-3β Enzyme: Recombinant human GSK-3β should be diluted in an appropriate kinase buffer to the desired concentration.
-
Substrate: A specific peptide substrate for GSK-3β (e.g., a pre-phosphorylated peptide like phospho-Glycogen Synthase Peptide-2) is reconstituted in the kinase buffer.
-
ATP: Adenosine triphosphate is prepared at a concentration near its Km for GSK-3β to ensure competitive inhibition can be accurately measured.
-
Test Inhibitor (e.g., this compound): A stock solution of the inhibitor is prepared in DMSO. A serial dilution series is then made in the kinase buffer to achieve a range of final assay concentrations.
-
Kinase Buffer: A typical buffer may contain Tris-HCl, MgCl2, EGTA, and DTT.
2. Assay Procedure:
-
Add a small volume of the diluted test inhibitor to the wells of a microplate. Include a vehicle control (DMSO) and a positive control (a known GSK-3 inhibitor).
-
Add the diluted GSK-3β enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution, which typically contains EDTA to chelate the Mg2+ required for enzyme activity.
3. Detection:
-
The amount of substrate phosphorylation is quantified. This can be achieved through various methods:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-based assays (e.g., Z'-LYTE™): Utilizes FRET to detect phosphorylation of a peptide substrate.
-
Radiometric assays: Involves the use of [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
4. Data Analysis:
-
The raw data (e.g., luminescence, fluorescence intensity) is converted to percent inhibition relative to the vehicle control.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell-Based GSK-3 Inhibition Assay (β-catenin Accumulation)
This assay measures the functional consequence of GSK-3 inhibition in a cellular context.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, CHO-K1) in a multi-well plate and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the GSK-3 inhibitor (and controls) for a defined period (e.g., 4-6 hours).[13]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
3. Detection of β-catenin:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for β-catenin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.
-
-
ELISA: Use a commercially available β-catenin ELISA kit to quantify the levels of β-catenin in the cell lysates.
4. Data Analysis:
-
Quantify the band intensities from the Western blot or the absorbance values from the ELISA.
-
Normalize the β-catenin signal to the loading control or total protein concentration.
-
Plot the fold-change in β-catenin levels against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
Conclusion
This compound is a potent and selective inhibitor of GSK-3β with good brain permeability. When compared to other inhibitors, it demonstrates a potency in the nanomolar range, comparable to that of established compounds like AR-A014418. While compounds such as CHIR-99021 and LY2090314 exhibit higher potency against both GSK-3 isoforms, the choice of inhibitor will ultimately depend on the specific requirements of the experiment, including the desired isoform selectivity, mechanism of action (reversible vs. irreversible), and the need for cell and in vivo activity. The detailed protocols provided in this guide offer a starting point for the rigorous evaluation of these and other GSK-3 inhibitors in your research.
References
- 1. CHIR99021, GSK3 inhibitor (CAS 252917-06-9) | Abcam [abcam.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LY2090314 | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Brain Penetration by GSK-3 Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that serves as a critical regulatory node in a multitude of cellular signaling pathways.[1][2] Its dysregulation has been implicated in a range of central nervous system (CNS) disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia, making it a prominent target for drug development.[3][4][5] A significant challenge in developing effective GSK-3 inhibitors for neurological conditions is the requirement for the drug to cross the blood-brain barrier (BBB) to engage its target in the brain.[5][6] This guide provides a comparative overview of the brain penetration capabilities of various GSK-3 inhibitors, supported by experimental data and detailed methodologies.
GSK-3 Signaling Pathways
GSK-3 is a constitutively active kinase that is primarily regulated through inhibition by upstream signals.[7][8] Two of the most well-characterized pathways that modulate GSK-3 activity are the Wnt/β-catenin and the PI3K/Akt signaling cascades. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation.[1] Conversely, activation of the PI3K/Akt pathway, often triggered by insulin (B600854) or growth factors, leads to the inhibitory phosphorylation of GSK-3 itself, thereby preventing it from acting on its downstream substrates.[7]
Comparative Brain Penetration of GSK-3 Inhibitors
The ability of a drug to penetrate the BBB is quantified by various metrics, including the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma ratio (Kp,uu), and in vivo target engagement studies. The following table summarizes available data for several GSK-3 inhibitors.
| Inhibitor | Type / Class | Brain Penetration Metric | Value | Species | Reference |
| [11C]OCM-44 | Oxazole-4-carboxamide | Kp,uu | 1.06 | Non-human Primate | [4] |
| [11C]SB-216763 | Arylindolemaleimide | Standardized Uptake Value (SUV) | Peak SUV = 2.5 | Rodent | [9] |
| Standardized Uptake Value (SUV) | Peak SUV = 1.9 | Non-human Primate | [9] | ||
| Tideglusib (NP-12) | Thiadiazolidinone (Non-ATP competitive) | In vivo efficacy | Reversed spatial memory deficit | Transgenic Mice | [10] |
| AZD1080 | ATP competitive | In vivo target engagement | Inhibited tau phosphorylation in the brain | Sprague-Dawley Rats | [10] |
| PF-04802367 | Oxazole-4-carboxamide | In vivo target engagement | Robust CNS phosphorylated tau inhibition | In vivo | [4] |
| PROTAC 48 | SB-216763-based PROTAC | In vitro permeability (PAMPA-BBB) | Pe = 15.33 (x 10-6 cm/s) | N/A | [11] |
| [11C]AR-A014418 | Thiazole | Ex vivo biodistribution | No significant brain penetration | Rodent | [9] |
| Lithium | Cation (Non-competitive) | Clinical Efficacy | Established therapeutic use in bipolar disorder | Human | [6][12] |
Experimental Protocols for Assessing Brain Penetration
The determination of a compound's ability to cross the BBB involves a combination of in vitro and in vivo methodologies. These experiments are crucial for building a robust profile of a drug's CNS delivery potential.[13]
This high-throughput assay predicts passive diffusion across the BBB.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) dissolved in an organic solvent, forming an artificial membrane.
-
Compound Application: The test compound is dissolved in a buffer solution and added to the donor wells of the plate. The acceptor wells are filled with a matching buffer.
-
Incubation: The plate is incubated for a set period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment across the artificial membrane.
-
Quantification: The concentration of the compound in both donor and acceptor wells is measured using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation parameters. Compounds are often categorized as CNS+ (high permeability) or CNS- (low permeability) based on their Pe values.[11]
These assays determine if a compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain.[13][14]
-
Cell Culture: A polarized monolayer of cells expressing the transporter of interest (e.g., MDR1-MDCKII cells for P-gp) is grown on a semi-permeable filter support.
-
Permeability Measurement: The test compound is added to either the apical (blood side) or basolateral (brain side) chamber. Samples are collected from the opposite chamber over time.
-
Quantification: Compound concentrations are measured by LC-MS/MS.
-
Efflux Ratio (ER) Calculation: The permeability is calculated in both directions (apical-to-basolateral, PA-B, and basolateral-to-apical, PB-A). The ER is the ratio of PB-A to PA-B. An ER greater than 2 typically indicates that the compound is a substrate for active efflux.[13]
This study measures the total concentration of a drug in the brain relative to the plasma at a specific time point after administration, indicating the extent of brain penetration.[13][14]
-
Animal Dosing: The test compound is administered to rodents (e.g., Sprague-Dawley rats) via a relevant route, such as intravenous (IV) or oral (PO) administration.
-
Sample Collection: At a predetermined time (e.g., 2 hours post-dose), animals are anesthetized. Blood is collected, and the brain is perfused with saline to remove any remaining blood.
-
Sample Processing: Plasma is separated from the blood. The brain is harvested and homogenized.
-
Quantification: The concentration of the compound in both plasma and brain homogenate is determined by LC-MS/MS.
-
Kp Calculation: Kp is calculated as the ratio of the total drug concentration in the brain to that in the plasma.[13] For a more accurate measure of pharmacologically active drug, the unbound concentrations in brain and plasma are determined (often via equilibrium dialysis) to calculate the unbound brain-to-plasma ratio (Kp,uu).[4]
Conclusion
Achieving optimal brain penetration is a multifaceted challenge in the development of GSK-3 inhibitors for CNS disorders. The data demonstrates a wide range of BBB permeability among different chemical scaffolds. While early inhibitors like AR-A014418 showed poor brain uptake[9], newer generations of compounds, such as the oxazole-4-carboxamides, have been optimized to achieve excellent brain exposure, as evidenced by a Kp,uu of 1.06 for [11C]OCM-44.[4] Furthermore, qualitative evidence of target engagement in the brain for inhibitors like Tideglusib and AZD1080 confirms their ability to cross the BBB and exert a pharmacological effect.[10] A successful CNS drug requires a delicate balance between the lipophilicity needed to cross the BBB and the hydrophilicity required for oral administration and to avoid off-target effects.[5] The systematic application of the described experimental workflow, from high-throughput in vitro assays to definitive in vivo studies, is essential for identifying and advancing GSK-3 inhibitor candidates with the potential to become effective therapies for neurological and psychiatric diseases.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GSK-3 - Wikipedia [en.wikipedia.org]
- 4. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase 3 Inhibitors in the Next Horizon for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 7. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validating the Effects of TC-G 24: An Orthogonal Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal methods to validate the effects of TC-G 24, with supporting experimental data and detailed protocols for key experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a comparison with other common GSK-3β inhibitors.
Table 1: In Vitro Potency of GSK-3β Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | GSK-3β | 17.1 | [1][2][3] |
| CHIR-99021 | Biochemical | GSK-3β | 6.7 | [4] |
| AR-A014418 | Biochemical | GSK-3β | 38 | [5] |
| SB-216763 | Biochemical | GSK-3β | 34 | [5] |
| Tideglusib | Biochemical | GSK-3β | 60 | [5] |
Table 2: Cellular Activity of GSK-3β Inhibitors
| Compound | Cell-Based Assay | Metric | EC50 (µM) | Reference |
| This compound | Blocks FBW7α-mediated degradation of TPP1 | - | 1 | [1] |
| ML320 | Tau Phosphorylation (SH-SY5Y cells) | IC50 | 1 | [4] |
| ML320 | β-catenin stabilization (HEK293 cells) | EC50 | 5 | [4] |
| CHIR-99021 | TCF/LEF Reporter Assay | EC50 | ~0.07 | [4] |
Orthogonal Validation Workflow
A comprehensive validation of this compound's effects can be structured in a tiered approach, starting from direct biochemical assays to more complex cell-based and in vivo studies.
Caption: Orthogonal workflow for validating this compound effects.
Experimental Protocols
Biochemical Validation: In Vitro Kinase Assay
This method directly measures the enzymatic activity of purified GSK-3β and the inhibitory effect of this compound. A common approach is a luminescence-based assay that quantifies ATP consumption (ADP production).
Protocol: ADP-Glo™ Kinase Assay
-
Prepare Reagents:
-
Recombinant human GSK-3β enzyme.
-
GSK-3β substrate peptide (e.g., a derivative of glycogen (B147801) synthase).
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
This compound and control inhibitors serially diluted in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 2X GSK-3β enzyme solution.
-
Add 1 µL of the test compound (this compound) or DMSO control.
-
Initiate the reaction by adding 2.5 µL of 2X substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Validation: Western Blot for Downstream Signaling
This method assesses the effect of this compound on the GSK-3β signaling pathway within a cellular context. Key readouts include the phosphorylation status of GSK-3β at Serine 9 (an inhibitory mark) and the stabilization of β-catenin, a key downstream target.[6][7]
Protocol: Western Blot for p-GSK-3β (Ser9) and β-catenin
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or SH-SY5Y) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using image analysis software. Normalize the levels of p-GSK-3β and β-catenin to the loading control.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound directly binds to its target protein in a cellular environment.[8] The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble GSK-3β in each sample by Western blotting or ELISA.
-
-
Data Interpretation:
-
Plot the amount of soluble GSK-3β as a function of temperature for both the this compound-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of GSK-3β.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its validation.
Caption: Inhibition of GSK-3β by this compound leads to β-catenin stabilization.
Caption: Experimental workflow for orthogonal validation of this compound.
By employing these orthogonal methods, researchers can build a comprehensive and robust data package to confidently validate the on-target effects of this compound and its impact on cellular signaling pathways. This rigorous approach is crucial for advancing our understanding of GSK-3β biology and the therapeutic potential of its inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for Measuring Tau Pathology in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
TC-G 24 vs. Lithium: A Comparative Guide for GSK-3 Inhibition in Research
In the landscape of glycogen (B147801) synthase kinase 3 (GSK-3) inhibitors, both the novel compound TC-G 24 and the established therapeutic agent lithium offer distinct profiles for researchers in neurobiology, oncology, and metabolic diseases. This guide provides a detailed comparison of their performance, supported by experimental data, to aid in the selection of the appropriate inhibitor for specific research applications.
At a Glance: Key Performance Metrics
This compound emerges as a significantly more potent and selective inhibitor of GSK-3β compared to lithium. While lithium has a long-standing clinical history, its utility in basic research can be limited by its lower potency and broader target profile.
| Parameter | This compound | Lithium |
| GSK-3β IC50 | 17.1 nM[1] | ~1-2 mM[2] |
| Mechanism of Action | ATP-competitive | Competitive with Magnesium (Mg²⁺)[2][3] |
| Selectivity | High | Moderate |
| Brain Penetrance | Yes[1] | Yes |
| Clinical Status | Preclinical | Clinically used for bipolar disorder[4] |
Potency and Selectivity: A Deeper Dive
The most striking difference between this compound and lithium lies in their potency. This compound inhibits GSK-3β at a nanomolar concentration (IC50 = 17.1 nM), demonstrating a high affinity for the enzyme's ATP-binding site.[1] In contrast, lithium's inhibitory effect is observed in the millimolar range (IC50 ≈ 1-2 mM), which is several orders of magnitude weaker.[2]
Selectivity Profile:
This compound has been shown to be highly selective for GSK-3β. In a kinase panel screen, it exhibited minimal inhibition of other kinases, such as CDK2 (22% inhibition at 10 μM). While comprehensive public data on its full kinome scan is limited, the available information points to a focused inhibitory action.
Lithium, on the other hand, is considered "relatively selective" for GSK-3.[2] Its mechanism of action, competing with magnesium, means it can also affect other magnesium-dependent enzymes, including inositol (B14025) monophosphatase, which is a key target in its therapeutic effects for bipolar disorder.[2] This broader activity profile can be a confounding factor in research aimed at specifically dissecting the role of GSK-3.
Pharmacokinetics: Getting to the Target
Both compounds are capable of crossing the blood-brain barrier, a crucial property for neurological research.
This compound: Studies in rodents have shown that this compound is brain penetrant, with brain concentrations detected at higher levels than in plasma.[1] Following intraperitoneal administration in mice, it dose-dependently increased liver glycogen content, providing in vivo evidence of GSK-3 inhibition.[1]
Lithium: The therapeutic plasma concentration for treating bipolar disorder is approximately 0.6-1.2 mM.[5] Its pharmacokinetic profile is well-characterized in humans, with clearance being influenced by renal function and body weight.[5][6]
| Pharmacokinetic Parameter | This compound (Rodent Data) | Lithium (Human Data) |
| Brain Penetration | Excellent[1] | Yes |
| In Vivo Efficacy | Increased liver glycogen[1] | Established clinical efficacy |
| Clearance | Not specified | 0.41 to 9.39 L/h[6] |
| Half-life | Not specified | 16 to 30 hours[6] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of GSK-3 inhibition by this compound and lithium lead to different considerations in experimental design.
This compound acts as a classic ATP-competitive inhibitor, directly blocking the kinase activity of GSK-3β.[1] This direct inhibition leads to the stabilization and accumulation of downstream targets like β-catenin, thereby activating the Wnt signaling pathway.
Caption: this compound inhibits GSK-3β, preventing β-catenin phosphorylation and degradation.
Lithium exhibits a dual mechanism of GSK-3 inhibition. It directly competes with Mg²⁺, a necessary cofactor for GSK-3 activity.[2][3] Additionally, lithium indirectly inhibits GSK-3 by increasing its inhibitory serine phosphorylation, a process that can involve the PI3K-Akt signaling pathway.[2][4][7] This multifaceted action can lead to broader cellular effects compared to a direct ATP-competitive inhibitor.
Caption: Lithium inhibits GSK-3β directly and indirectly via the PI3K-Akt pathway.
Experimental Protocols
GSK-3β Inhibition Assay (for this compound)
This protocol is based on methodologies typically used for kinase activity assays.
Objective: To determine the in vitro inhibitory activity of this compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, EGTA, DTT, and Tween-20)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the GSK-3β enzyme, the substrate peptide, and the diluted this compound or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 inhibition by lithium and beryllium suggests the presence of two magnesium binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Population Pharmacokinetics and Dosing Regimen of Lithium in Chinese Patients With Bipolar Disorder [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-G 24: A Comparative Guide to a Potent GSK-3β Inhibitor
In the landscape of kinase inhibitors, TC-G 24 has emerged as a significant tool for researchers investigating the multifaceted roles of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). This guide provides an objective comparison of this compound with other widely used GSK-3β inhibitors, supported by a review of published experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance and reproducibility of this compound in various experimental contexts.
Data Summary: this compound and Alternatives
The following tables summarize the key quantitative data for this compound and two other prominent GSK-3β inhibitors, CHIR99021 and SB216763, facilitating a direct comparison of their in vitro potency and in vivo activity.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | GSK-3β | 17.1 | In vitro kinase assay | [1] |
| CHIR99021 | GSK-3β | 6.7 | In vitro kinase assay | [2][3] |
| GSK-3α | 10 | In vitro kinase assay | [2][3] | |
| SB216763 | GSK-3β | 34.3 | In vitro kinase assay | [4] |
| GSK-3α | 34.3 | In vitro kinase assay | [4] |
Table 1: In Vitro Potency of GSK-3β Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of an inhibitor. Lower IC50 values indicate greater potency.
| Compound | Animal Model | Dosing | Key In Vivo Effect | Reference |
| This compound | Mice | 0-15 mg/kg; i.p.; once | Significantly raised liver glycogen content in a dose-dependent manner.[1] | [1] |
| CHIR99021 | Mice (LPS-induced acute lung injury) | Intraperitoneal administration | Promoted alveolar epithelial cell proliferation and lung regeneration.[5] | [5] |
| Mice (Myocardial Ischemia) | Intraperitoneal administration | Reduced p-GSK3β protein levels in the heart.[6] | [6] | |
| SB216763 | Mice (Pulmonary inflammation and fibrosis model) | 20 mg/kg | Significantly prevented lung inflammation and fibrosis. | [4] |
| Rats and Non-human primates | Intravenous injection | Brain penetrant.[4] | [4] |
Table 2: In Vivo Activity of GSK-3β Inhibitors. This table summarizes the observed effects of the inhibitors in animal models, providing insights into their biological activity in a whole-organism context.
Experimental Protocols
To ensure the reproducibility of the cited data, this section provides detailed methodologies for key experiments.
In Vitro GSK-3β Kinase Activity Assay
This protocol is a generalized procedure for determining the in vitro potency of GSK-3β inhibitors.
Objective: To measure the concentration of an inhibitor required to block 50% of GSK-3β activity (IC50).
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., MOPS, EDTA, Mg-acetate, β-mercaptoethanol)
-
Test compounds (this compound, CHIR99021, SB216763) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the diluted test compounds to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the GSK-3β substrate peptide to all wells except the "no substrate" control.
-
Add the recombinant GSK-3β enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP formed, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Liver Glycogen Content (as per Khanfar MA, et al., 2010)
This protocol describes the in vivo experiment to assess the effect of this compound on liver glycogen levels in mice.[1]
Objective: To determine the effect of this compound on liver glycogen accumulation in a dose-dependent manner.
Animals: Male CD-1 mice.
Procedure:
-
Mice are fasted overnight.
-
This compound is administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, and 15 mg/kg). A vehicle control group receives the solvent only.
-
After a specified time (e.g., 2 hours), the mice are euthanized.
-
Livers are rapidly excised, weighed, and frozen in liquid nitrogen.
-
Glycogen is extracted from the liver tissue.
-
The amount of glycogen is quantified using a standard glycogen assay kit.
-
The results are expressed as mg of glycogen per gram of liver tissue.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. Inhibition of GSK-3β by compounds like this compound leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow for Testing GSK-3β Inhibitors
The following diagram illustrates a typical workflow for the initial screening and validation of potential GSK-3β inhibitors.
Caption: Workflow for GSK-3β inhibitor discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. stemcell.com [stemcell.com]
- 4. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Alveolar Epithelial Cell Proliferation and Lung Regeneration in the Lipopolysaccharide-Induced Acute Lung Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3β inhibition and canonical Wnt signaling in mice hearts after myocardial ischemic damage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of TC-G 24
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive overview of the recommended disposal procedures for TC-G 24, a potent and selective GSK-3β inhibitor. The following guidelines are based on general best practices for laboratory chemical waste management and are intended to provide essential safety and logistical information.
Disclaimer: This information is for guidance only. Always consult the manufacturer's Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations for chemical waste disposal.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for determining appropriate disposal methods and compatible container materials.
| Property | Value |
| Chemical Name | N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine[1] |
| Molecular Formula | C₁₅H₁₁ClN₄O₃[1][2] |
| Molecular Weight | 330.73 g/mol [1] |
| CAS Number | 1257256-44-2 |
| Purity | ≥98% (HPLC)[1] |
| Storage | Store at +4°C[1] |
| Solubility | Soluble in DMSO up to 10 mM with gentle warming[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Category | Specific Recommendations |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] |
| Eye Protection | Use safety glasses with side-shields conforming to EN166 or other appropriate government standards such as NIOSH (US).[3] |
| Skin and Body Protection | Wear protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |
Disposal Procedures for this compound
The proper disposal of this compound, like any other laboratory chemical, involves a series of steps to ensure the safety of personnel and the protection of the environment. The following procedures are based on general chemical waste disposal guidelines.
Step 1: Waste Identification and Classification
-
Solid Waste: Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper). This waste should be classified as hazardous chemical waste.
-
Liquid Waste: Solutions of this compound (e.g., in DMSO), and contaminated solvents. This waste should be classified as hazardous liquid chemical waste.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound. This waste must be disposed of in a designated sharps container.
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with other incompatible waste streams.
-
Collect solid this compound waste in a clearly labeled, sealed, and compatible container.
-
Collect liquid this compound waste in a labeled, leak-proof, and compatible container. Given its solubility in DMSO, a container suitable for organic solvents is appropriate.
-
Never pour liquid this compound waste down the drain.[4]
Step 3: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of waste.
-
Include any other components of the waste mixture (e.g., "this compound in DMSO").
Step 4: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to prevent spills.
Step 5: Final Disposal
-
Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[3]
-
Follow your institution's specific procedures for arranging a chemical waste pickup.
Experimental Protocols
While no experimental protocols for the disposal of this compound are available, the following general laboratory procedures for handling chemical waste should be considered standard protocol.
Protocol for Preparing Solid this compound Waste for Disposal:
-
Wear appropriate PPE.
-
Carefully sweep up any solid this compound waste, avoiding dust generation.[3]
-
Place the solid waste into a designated, compatible, and clearly labeled hazardous waste container.
-
Seal the container and store it in the designated waste storage area.
Protocol for Preparing Liquid this compound Waste for Disposal:
-
Wear appropriate PPE.
-
Using a funnel, carefully pour the liquid this compound waste into a designated, compatible, and clearly labeled hazardous liquid waste container.
-
Do not overfill the container; leave adequate headspace.
-
Securely cap the container and store it in the designated waste storage area with secondary containment.
Visualizing Disposal and Safety Procedures
To further clarify the disposal process and the associated safety precautions, the following diagrams have been created.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Relationship between safety precautions for this compound disposal.
References
Personal protective equipment for handling TC-G 24
Disclaimer: This document provides essential safety and logistical information for the handling of TC-G 24 based on general best practices for potent, small molecule kinase inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, it is imperative to consult the official SDS from your supplier for definitive safety information and to supplement these guidelines with your institution's specific safety protocols.
This compound is a potent and selective glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitor, a class of compounds that requires careful handling to minimize exposure and ensure laboratory safety. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
As a potent bioactive compound, this compound should be handled as a potentially hazardous substance. While specific toxicology data is limited in the public domain, compounds of this nature may have the potential for toxicity. A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent skin and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove can be removed if contaminated, protecting the inner glove and skin. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions containing this compound. |
| Body Protection | A disposable lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Recommended when handling the solid compound to prevent inhalation of airborne particles. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds.
-
Ventilation: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood or a powder containment hood.
-
Designated Area: Establish a designated area for the handling of this compound to prevent cross-contamination of the general laboratory space.
Handling Procedures
Adherence to strict protocols is essential for the safe handling of this compound.
4.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure location.
4.2. Preparation of Stock Solutions
-
Preparation: Before starting, ensure the chemical fume hood is clean and all necessary equipment and reagents are inside. Don appropriate PPE.
-
Weighing: Weigh the solid this compound in the fume hood. Use a dedicated spatula and weighing paper.
-
Dissolving: Carefully add the solvent to the solid in a vial. Cap the vial securely and vortex or sonicate until fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
4.3. Experimental Use
-
When using solutions of this compound, always work within a fume hood.
-
Avoid the generation of aerosols.
-
After use, decontaminate all surfaces and equipment.
Spill and Emergency Procedures
5.1. Minor Spill (Solid or Solution)
-
Evacuate: Alert others in the immediate area.
-
Contain: If it is safe to do so, cover the spill with an absorbent material for liquids or gently cover with damp paper towels for solids to avoid raising dust.
-
Clean: Using appropriate PPE, clean the area with a suitable deactivating agent or soap and water. Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety (EHS) department.
5.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Seek Medical Attention: In all cases of personal exposure, seek immediate medical attention and provide details of the compound.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Place in a sealed bag and dispose of as hazardous waste. |
Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste.
Experimental Workflow
The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling potent compounds like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
